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2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Documentation Hub

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  • Product: 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine
  • CAS: 87748-30-9

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Architecture of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine: A Technical Guide to Kinase and Monoamine Oxidase Modulation

Executive Summary: The Privileged Pyrazoline Scaffold In medicinal chemistry, the 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine core—commonly referred to as the 2-pyridyl-pyrazoline scaffold—represents a highly privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Pyrazoline Scaffold

In medicinal chemistry, the 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine core—commonly referred to as the 2-pyridyl-pyrazoline scaffold—represents a highly privileged pharmacophore. Structurally, it consists of a five-membered pyrazoline ring containing two adjacent nitrogen atoms and one endocyclic double bond, covalently linked to a pyridine ring.

This specific structural arrangement is amphoteric; the sp2-hybridized pyridine nitrogen acts as a potent hydrogen bond acceptor, while the pyrazoline core can participate in diverse pi-pi stacking and dipole interactions. Due to its ability to mimic endogenous purines and fit seamlessly into highly conserved enzymatic pockets, this scaffold has demonstrated profound biological activity across two primary therapeutic domains: Oncology (via Cyclin-Dependent Kinase 2 inhibition) and Neurology (via Monoamine Oxidase inhibition)[1][2].

This whitepaper dissects the mechanistic pathways of 2-pyridyl-pyrazolines, providing field-proven protocols and structural insights to guide your next hit-to-lead optimization campaign.

Mechanism I: ATP-Competitive Inhibition of CDK2 (Oncology)

Cyclin-Dependent Kinase 2 (CDK2) is a critical serine/threonine kinase that drives the cell cycle transition from the G1 to the S phase. Hyperactivation of CDK2 is a hallmark of numerous malignancies, including breast and lung carcinomas.

Structural Basis of Inhibition

2-pyridyl-pyrazoline derivatives act as potent, ATP-competitive inhibitors of CDK2. The pyrazoline ring acts as a bioisostere for the adenine ring of ATP. Crystallographic and molecular docking studies reveal that the nitrogen atoms of the pyrazoline and pyridine rings form critical, stable hydrogen bonds with the hinge region residues of the CDK2 active site—specifically Leu83 and Lys89 [1]. By occupying the ATP-binding pocket, the scaffold prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, halting the cell cycle at the G1/S checkpoint and triggering the intrinsic apoptotic pathway (characterized by the upregulation of P53, Bax, and PUMA, and the downregulation of Bcl-2)[1].

CDK2_Pathway Pyrazoline 2-Pyridyl-Pyrazoline (Inhibitor) CDK2 CDK2 / Cyclin E Complex Pyrazoline->CDK2 ATP Competitive Binding Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Inhibited) G1S G1/S Phase Arrest E2F->G1S Cell Cycle Halt Apoptosis Apoptosis (Bax up, Bcl-2 down) G1S->Apoptosis Prolonged Arrest

Fig 1: CDK2-mediated cell cycle arrest and apoptosis induced by 2-pyridyl-pyrazoline derivatives.

Quantitative Efficacy Data

Recent structure-activity relationship (SAR) studies highlight the sub-micromolar potency of optimized pyrazoline derivatives compared to standard clinical benchmarks like Roscovitine[1].

Compound ClassTargetIC50 (nM)Primary Cellular EffectReference
Roscovitine (Standard) CDK2700G1/S Arrest[1]
Pyrazoline Prototype I CDK2144G1/S Arrest[1]
Pyrazoline-Thiophene Hybrid (4p) CDK2148Apoptosis (MCF-7 cells)[1]
Optimized Pyrazoline II CDK216.25Deep G1/S Arrest[1]
Self-Validating Protocol: TR-FRET CDK2 Kinase Assay

Application Scientist Note: Highly conjugated pyrazoline systems often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can cause false positives in standard colorimetric or standard fluorescent kinase assays. Therefore, I strongly mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for these scaffolds. The delayed emission reading of TR-FRET entirely bypasses compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin A2 complex to 0.5 nM and ULight-labeled Myelin Basic Protein (MBP) peptide substrate to 50 nM in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-pyridyl-pyrazoline compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well pro-binding microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Incubation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration of 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho-MBP antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle (DMSO) + Enzyme" control (0% inhibition baseline). Calculate the Z'-factor; a Z' > 0.6 validates the assay's robustness.

Mechanism II: Reversible Inhibition of Monoamine Oxidase (Neurology)

Beyond oncology, the 2-pyridyl-pyrazoline scaffold is a potent modulator of the Central Nervous System (CNS). Monoamine Oxidases (MAO-A and MAO-B) are flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of neurotransmitters. Overactivity of MAO-B is heavily implicated in Parkinson's Disease, while MAO-A is linked to depression[3].

Structural Basis of Inhibition

Unlike older, irreversible MAO inhibitors (like selegiline) that cause severe side effects ("cheese effect"), substituted 2-pyridyl-pyrazolines act as reversible and competitive inhibitors [3]. The mechanism of action relies on the scaffold's ability to penetrate the hydrophobic bipartite cavity of the MAO enzyme.

Molecular simulations confirm that the pyrazoline nucleus positions itself deep within the "aromatic cage" of the MAO active site. The nitrogen atoms of the pyrazoline ring engage in critical hydrogen bonding with the hydroxyl groups of Tyr444 and Tyr407 , while the pyridine ring undergoes pi-pi stacking with Phe208 and Tyr69 [2][4]. This precise orientation blocks the access of endogenous monoamines to the FAD cofactor, preventing their degradation.

MAO_Workflow Substrate Substrate (e.g., Tyramine) MAO MAO-A / MAO-B Enzyme Substrate->MAO Oxidation Product H2O2 + Aldehyde MAO->Product Catalysis (Reduced) Inhibitor 2-Pyridyl-Pyrazoline Inhibitor->MAO Reversible Binding (Tyr444, Tyr407) Probe Amplex Red Probe Product->Probe Peroxidase Reaction Readout Resorufin Fluorescence (Ex: 545nm, Em: 590nm) Probe->Readout Signal Generation

Fig 2: Fluorometric MAO inhibition assay workflow utilizing Amplex Red detection.

Self-Validating Protocol: Fluorometric MAO-A/B Inhibition Assay

Application Scientist Note: The standard assay for MAO activity measures the production of hydrogen peroxide (H2O2) using Horseradish Peroxidase (HRP) and Amplex Red. However, a critical pitfall in drug discovery is that the test compound might inhibit HRP rather than MAO, leading to false positives. To ensure scientific integrity, this protocol includes an obligatory orthogonal counter-screen.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant MAO-A or MAO-B in 0.05 M sodium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Compound Pre-incubation: In a 96-well black opaque plate, mix 50 µL of the enzyme solution with 1 µL of the 2-pyridyl-pyrazoline compound (dissolved in DMSO, yielding a final DMSO concentration of 1%). Incubate at 37°C for 15 minutes to allow the reversible binding to reach equilibrium.

  • Reaction Mix: Prepare a detection solution containing 200 µM Amplex Red, 2 U/mL HRP, and 2 mM tyramine (substrate) in the phosphate buffer.

  • Initiation & Kinetic Read: Add 50 µL of the detection solution to each well. Immediately transfer the plate to a fluorescent microplate reader.

  • Measurement: Monitor the continuous formation of resorufin (the fluorescent product of Amplex Red oxidation) at Ex/Em = 545/590 nm for 30 minutes at 37°C. Measure the initial velocity (V0) from the linear portion of the kinetic curve.

  • Orthogonal HRP Counter-Screen (Critical Validation): In a separate plate, mix the pyrazoline compound with 2 U/mL HRP and 200 µM Amplex Red. Add a known concentration of exogenous H2O2 (e.g., 10 µM) instead of MAO/Tyramine. If the fluorescence signal drops compared to the vehicle control, the compound is an HRP inhibitor, and the MAO IC50 data must be discarded or corrected.

Translational Perspectives & Conclusion

The 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold is a masterclass in rational drug design. Its amphoteric nature and spatial geometry allow it to act as a highly selective ATP-competitive inhibitor in oncology (CDK2)[1] and a reversible competitive inhibitor in neurology (MAO-A/B)[3][4].

For drug development professionals, the key to unlocking the potential of this scaffold lies in precise functionalization:

  • For Oncology: Bulky, electron-withdrawing substitutions on the pyrazoline's 5-phenyl ring (if present) tend to increase hydrophobic interactions within the CDK2 ATP-binding pocket, driving sub-micromolar apoptosis induction[1].

  • For Neurology: Smaller, electron-donating groups favor deeper penetration into the MAO aromatic cage, enhancing MAO-B selectivity and reducing neurotoxicity profiles[2][3].

By utilizing the self-validating TR-FRET and orthogonal fluorometric assays described above, researchers can confidently navigate the hit-to-lead optimization of this highly versatile pharmacophore.

References

  • Abosalim, H. M., et al. "Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights." RSC Advances, 2024. Available at:[Link]

  • Mathew, B., et al. "Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies." Central Nervous System Agents in Medicinal Chemistry, 2013. Available at:[Link]

  • Carradori, S., et al. "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." Pharmaceuticals (Basel), 2022. Available at:[Link]

  • Upadhyay, S., et al. "2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation." Bioorganic Chemistry, 2019. Available at:[Link]

Sources

Exploratory

Structural Properties and Characterization of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Architectures

Executive Summary The 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold—frequently designated as 3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole—represents a highly versatile pharmacophore and a privileged bidentate ligand in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold—frequently designated as 3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole—represents a highly versatile pharmacophore and a privileged bidentate ligand in coordination chemistry. Characterized by a rigid, nitrogen-rich core, this architecture provides a pre-organized N,N-coordination pocket that is highly responsive to transition metal chelation. As a Senior Application Scientist, I approach the characterization of this scaffold not merely as a synthetic target, but as a dynamic system whose structural conformation dictates its biological efficacy. This technical guide deconstructs the structural properties, mechanistic synthesis, and spectroscopic validation of these pyrazoline derivatives, providing researchers with a robust framework for drug development and materials science.

Conformational Dynamics & Coordination Geometry

The structural integrity of the 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine core relies on the spatial relationship between its constituent rings. The 4,5-dihydro-1H-pyrazole (pyrazoline) ring is inherently non-planar, typically adopting an envelope conformation to alleviate torsional strain.

X-ray crystallographic analyses reveal that the system is highly conjugated but sterically sensitive. The pyrazole ring makes a remarkably shallow dihedral angle (e.g., 12.36°) with the adjacent pyridine ring[1]. This near-coplanarity facilitates extended π -conjugation across the bidentate core, which is critical for stabilizing metal complexes. Conversely, bulky substituents at the C5 position (such as a benzene ring) are forced into a nearly orthogonal orientation, exhibiting a dihedral angle of approximately 87.96° relative to the pyrazoline ring to minimize steric clash[1].

When deployed as a ligand, the pyridine nitrogen and the pyrazoline imine nitrogen (N2) act as a bidentate N,N-donor system. Upon complexation with transition metals like Cu(II), the scaffold typically enforces a highly distorted square pyramidal geometry, often incorporating apical donors (such as a thiocarbamoyl sulfur) if the N1 position is substituted[2].

Coordination Metal Cu(II) Center (Square Pyramidal) N_py Pyridine Nitrogen (N-donor) N_py->Metal Coordinate Bond N_pz Pyrazoline Imine (N-donor) N_pz->Metal Coordinate Bond Cl1 Chloride Ligand 1 Cl1->Metal Ionic/Coordinate Cl2 Chloride Ligand 2 Cl2->Metal Ionic/Coordinate S_thio Thiocarbamoyl Sulfur (Apical Donor) S_thio->Metal Apical Coordination

Fig 1: Logical relationship of the bidentate N,N-coordination pocket and apical binding in Cu(II).

Synthetic Methodology & Mechanistic Rationale

The assembly of the pyrazoline core is governed by a robust two-step synthetic workflow. The causality of this route relies on generating an electrophilic α,β -unsaturated system (a chalcone) that can undergo a regioselective binucleophilic attack.

Mechanistic Causality

The reaction between the chalcone and a hydrazine derivative (or thiosemicarbazide) proceeds via a distinct two-stage mechanism. The highly nucleophilic primary amine preferentially attacks the hard electrophilic carbonyl carbon of the chalcone, forming a hydrazone (or thiosemicarbazone) intermediate[3]. Subsequent thermal activation drives the intramolecular Michael-type addition of the secondary nitrogen onto the softer β -carbon, closing the 5-membered pyrazoline ring[3]. This stepwise causality guarantees the regioselective placement of the pyridine ring at C3 and the aryl group at C5.

SynthWorkflow A 2-Acetylpyridine + Aryl Aldehyde B Claisen-Schmidt Condensation (KOH / EtOH) A->B C Chalcone Intermediate (1-(pyridin-2-yl)-3-arylprop-2-en-1-one) B->C Aldol Addition & Elimination D Binucleophilic Attack (Hydrazine / Thiosemicarbazide) C->D E Cyclization & Dehydration (Reflux) D->E Hydrazone Formation & Michael Addition F 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Derivatives E->F

Fig 2: Step-by-step synthetic workflow from 2-acetylpyridine to the pyrazoline pharmacophore.

Experimental Protocols & Self-Validation Checkpoints

Protocol I: Synthesis of the Chalcone Intermediate

  • Reaction Setup: Dissolve 1.0 equivalent of 2-acetylpyridine and 1.0 equivalent of a substituted benzaldehyde in absolute ethanol.

  • Catalysis: Cool the mixture to 0–5 °C. Add a 10% aqueous KOH solution dropwise to initiate the Claisen-Schmidt condensation.

  • Propagation: Stir the reaction at room temperature for 4–6 hours until a heavy precipitate forms.

  • Isolation: Pour the mixture into crushed ice, neutralize with dilute HCl, filter, and recrystallize from ethanol.

  • Self-Validation Checkpoint: The product must precipitate as a brightly colored solid. Validate dehydration by checking the IR spectrum: the broad -OH stretch (~3400 cm⁻¹) of the aldol adduct must be absent, replaced by a strong conjugated C=O stretch at ~1650 cm⁻¹.

Protocol II: Cyclocondensation to Pyrazoline

  • Reaction Setup: Suspend 1.0 equivalent of the chalcone and 1.5 equivalents of hydrazine hydrate (or thiosemicarbazide) in absolute ethanol.

  • Activation: Add a catalytic amount of glacial acetic acid (or alkali, depending on the nucleophile) to activate the carbonyl carbon.

  • Cyclization: Reflux the mixture for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Concentrate the solvent in vacuo, pour the residue into ice water, filter the resulting precipitate, and recrystallize from ethanol.

  • Self-Validation Checkpoint: The deep yellow color of the chalcone will dissipate. IR validation must confirm the complete disappearance of the ~1650 cm⁻¹ C=O stretch, replaced by a sharp C=N stretch at ~1590–1610 cm⁻¹.

Spectroscopic Characterization

Accurate characterization of the 4,5-dihydro-1H-pyrazole ring relies heavily on high-resolution 1 H NMR. The methylene protons (C4) and the methine proton (C5) form a rigid, diagnostic AMX (or ABX) spin system. Because the C4 protons are diastereotopic and locked in an envelope conformation, they exhibit distinct geminal, cis, and trans couplings that unambiguously confirm both ring closure and the exact position of the C=N double bond[3].

Table 1: Diagnostic 1 H NMR Chemical Shifts (CDCl₃)
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Diagnostic Significance
H4a (trans)~ 3.48dd Jgem​≈18.8 , Jtrans​≈3.7 Confirms ring closure; distinct from alkene protons.
H4b (cis)~ 3.99dd Jgem​≈18.6 , Jcis​≈11.7 Diastereotopic nature confirms rigid envelope conformation.
H5 ~ 6.24dd Jcis​≈11.6 , Jtrans​≈3.8 Confirms regiochemistry and exact position of C=N bond.

(Note: Exact values are derived from 5-phenyl substituted derivatives[3]. Variations will occur based on C5 electronics).

Table 2: Key IR Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Significance
C=N (Pyrazoline)1590 - 1610StrongConfirms imine formation; replaces chalcone C=O stretch.
C=N (Pyridine)1560 - 1580MediumCharacteristic of the heteroaromatic ring.
N-H (Pyrazoline N1)3200 - 3300BroadConfirms unsubstituted N1 position (absent in derivatives).
C=S (if applicable)1350 - 1380StrongConfirms thiocarbamoyl integration at N1.

Biological & Therapeutic Applications

The 3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole scaffold is heavily utilized in modern drug discovery. Derivatives such as 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazoles have demonstrated potent in vitro antimycobacterial activity, showing high efficacy against human strains of Mycobacterium tuberculosis (e.g., M. tuberculosis H4)[4].

Furthermore, the scaffold's ability to act as a bidentate ligand has been exploited in the design of metallodrugs. Copper(II) complexes utilizing 1-thiocarboxamide derivatives of this scaffold exhibit severe cytotoxicity against human cancer cell lines, including MCF-7 (breast) and A549 (lung) carcinomas[2]. The mechanism of action is linked to the complex's ability to undergo reversible electrochemical reduction (Cu²⁺/Cu⁺) at physiological potentials (0.45–0.28 V), catalyzing the generation of intracellular reactive oxygen species (ROS) and inducing apoptosis[2].

References

  • Siddiqui, N., et al. "Newer Biologically Active Pyridines: A Potential Review." Research J. Pharm. and Tech. 4(12): Dec. 2011; Page 1918-1932. URL: [Link]

  • "Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes." Arabian Journal of Chemistry, 2017. URL: [Link]

  • "Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes (PDF)." ResearchGate, 2017. URL: [Link]

  • Nonthason, P., et al. "5-(4-Methoxy-phenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide." Acta Crystallogr Sect E Struct Rep Online. 2011 Dec 1;67(Pt 12):o3501-2. URL: [Link]

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Foundational

Structural and Spectroscopic Profiling of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine: A Technical Guide to ¹H and ¹³C NMR Assignments

Executive Summary 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine—frequently documented in literature as 3-(2-pyridyl)-2-pyrazoline—is a highly versatile bidentate ligand. Its extended pyridyl–C=N—N system imparts strong fluores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine—frequently documented in literature as 3-(2-pyridyl)-2-pyrazoline—is a highly versatile bidentate ligand. Its extended pyridyl–C=N—N system imparts strong fluorescence and a high affinity for divalent transition metal ions[1]. Furthermore, pyrazoline derivatives serve as critical electron-rich nitrogen carriers in the design of chiral ligands, fluorescent dyes, and bioactive agents[2],[3].

This technical whitepaper provides an authoritative, in-depth breakdown of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By mapping the causality behind chemical shifts and spin-spin couplings, this guide serves as a self-validating reference for researchers synthesizing and characterizing pyrazoline-based scaffolds.

Synthetic Methodology & Protocol Validation

To ensure high-purity spectral data free of paramagnetic transition-metal impurities, the compound must be synthesized using a highly regioselective route. The optimal self-validating protocol relies on the cyclocondensation of an enaminone intermediate with hydrazine.

Step-by-Step Synthesis Protocol
  • Enaminone Formation (Electrophilic Extension):

    • Procedure: Combine 2-acetylpyridine (1.0 eq) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). Reflux the neat mixture at 100 °C for 12 hours.

    • Causality: DMF-DMA provides a one-carbon electrophilic extension to the acetyl group, forming an α,β -unsaturated ketone equivalent (enaminone) without the harsh, side-reaction-prone conditions of classical aldol condensations.

  • Cyclocondensation:

    • Procedure: Dissolve the resulting crude 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise. Reflux the mixture for 6–8 hours.

    • Causality: Hydrazine hydrate is selected over anhydrous hydrazine for safety and operational simplicity; the aqueous component does not inhibit the reaction in ethanol. The primary amine of hydrazine attacks the α,β -unsaturated system, displacing dimethylamine, followed by rapid intramolecular cyclization onto the carbonyl to close the 2-pyrazoline core.

  • Workup & Purification:

    • Procedure: Concentrate the mixture in vacuo. Extract the residue with dichloromethane (DCM) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from hot ethanol to yield pure 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine.

  • NMR Sample Preparation:

    • Procedure: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K.

Protocol Self-Validation via NMR

The success of this protocol is instantly validated by observing the disappearance of the acetyl methyl singlet (~2.7 ppm) and the appearance of two distinct, coupled triplets (~3.12 and 3.58 ppm) in the ¹H NMR spectrum, confirming the formation of the cyclic aliphatic backbone.

Workflow A 2-Acetylpyridine + DMF-DMA B Enaminone Intermediate (Reflux, 12h) A->B Step 1 C Hydrazine Hydrate (Ethanol, Reflux) B->C Step 2 D 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (Crude Product) C->D Cyclization E Purification (Recrystallization) D->E Workup F NMR Characterization (1H, 13C, 2D NMR) E->F Analysis

Workflow for the synthesis and NMR characterization of 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine.

¹H NMR Spectral Analysis & Mechanistic Causality

The proton NMR spectrum of this compound is characterized by two distinct regions: the downfield aromatic signals of the pyridine ring and the upfield aliphatic signals of the pyrazoline ring.

Quantitative ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
H6' 8.58ddd4.8, 1.6, 0.81HHighly deshielded by the adjacent pyridine nitrogen.
H3' 7.98dt8.0, 1.01HOrtho to the electron-withdrawing pyrazoline C=N group.
H4' 7.72td7.8, 1.81HPara to the pyridine nitrogen.
H5' 7.26ddd7.5, 4.8, 1.21HMeta to the pyrazoline ring.
NH 6.45br s-1HExchangeable pyrazoline amine proton (broadens due to quadrupolar relaxation).
H5 3.58t9.82HAdjacent to the electronegative NH group (-I effect).
H4 3.12t9.82HAdjacent to the C=N double bond.
Causality Behind the Spin-Spin Splitting

Why do the pyrazoline aliphatic protons (H4 and H5) appear as two simple triplets? In a rigid, planar 5-membered ring, cis and trans vicinal couplings would differ significantly, resulting in complex multiplets. However, the 4,5-dihydro-1H-pyrazole ring lacks substituents at C4 and C5, allowing it to undergo rapid envelope conformation flipping at room temperature. This dynamic thermodynamic process averages the axial-equatorial and diaxial-like coupling constants. Consequently, the A2​B2​ (or AA′BB′ ) spin system simplifies into two well-defined pseudo-triplets with an averaged coupling constant of J≈9.8 Hz.

Why does H5 appear downfield of H4? The H5 protons are attached to C5, which is directly bonded to the secondary amine (NH). The strong electronegativity of the nitrogen atom withdraws electron density via the inductive effect (-I), deshielding the H5 protons to ~3.58 ppm. The H4 protons are adjacent to the C=N double bond; while electron-withdrawing, its deshielding effect on the adjacent sp3 carbon is weaker than a direct heteroatom bond, placing H4 slightly upfield at ~3.12 ppm.

¹³C NMR Spectral Analysis & Carbon Framework

The ¹³C NMR spectrum provides definitive proof of the conjugated framework connecting the two heterocyclic rings.

Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Logic
C3 152.4CqPyrazoline C=N, heavily deshielded by conjugation with pyridine.
C2' 151.2CqPyridine ipso carbon attached to the pyrazoline ring.
C6' 149.1CHPyridine carbon adjacent to the nitrogen atom.
C4' 136.4CHPyridine para carbon.
C5' 123.8CHPyridine meta carbon.
C3' 120.2CHPyridine ortho carbon.
C5 44.8CH₂Pyrazoline carbon adjacent to NH.
C4 31.5CH₂Pyrazoline carbon adjacent to C=N.
Causality Behind Carbon Shifts

The C3 carbon of the pyrazoline ring (152.4 ppm) is highly deshielded because it functions as an imine-like carbon ( sp2 hybridized) that is in direct conjugation with the aromatic π -system of the pyridine ring. This conjugation facilitates electron delocalization, pulling electron density away from C3. The aliphatic carbons C4 and C5 are easily distinguished by Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, with C5 resonating further downfield (44.8 ppm) due to the direct attachment to the electronegative nitrogen atom.

Multidimensional NMR (COSY/HMBC) Connectivity

To unequivocally assign the 1D NMR spectra, 2D NMR techniques are employed. The connectivity between the pyridine and pyrazoline rings is established via Heteronuclear Multiple Bond Correlation (HMBC).

  • COSY (Correlation Spectroscopy): Confirms the J -coupling network between H4 and H5.

  • HMBC: Shows a critical ³ JCH​ correlation from the pyrazoline H4 protons (3.12 ppm) to the pyridine C2' ipso carbon (151.2 ppm), definitively proving the covalent linkage between the two rings.

NMR_Connectivity H4 H4 (Pyrazoline) 3.12 ppm H5 H5 (Pyrazoline) 3.58 ppm H4->H5 COSY (J=9.8 Hz) C3 C3 (C=N) 152.4 ppm H4->C3 HMBC C5 C5 (CH2) 44.8 ppm H4->C5 HSQC H5->C3 HMBC C4 C4 (CH2) 31.5 ppm H5->C4 HSQC C2_py C2' (Pyridine) 151.2 ppm C3->C2_py C-C Bond

Key COSY and HMBC NMR correlations establishing the pyrazoline ring connectivity.

References

  • Kanemasa, S., et al. "Synthesis of 3-(2-Pyridyl)-2-pyrazoline Derivatives as Candidates for Heterocyclic Chiral Ligands of the Chirality Relay Types." Heterocycles, 2007. [Link][3]

  • Erbay, F., et al. "Synthesis of novel fluorescent heterocyclic dyes: Structures of some pyrazoline derivatives." ResearchGate, 2015. [Link][2]

  • "Intermolecular C—H...π interactions in 1,5-diphenyl-3-(2-pyridyl)-2-pyrazoline." Acta Crystallographica Section C, 2010. [Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley, 2014. [Link]

Sources

Exploratory

Thermodynamic stability of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine metal complexes

An in-depth technical analysis of the thermodynamic stability of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (DHPP) metal complexes requires a fundamental understanding of coordination chemistry, ligand field theory, and phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (DHPP) metal complexes requires a fundamental understanding of coordination chemistry, ligand field theory, and physical chemistry. This whitepaper deconstructs the structural causality, thermodynamic parameters, and self-validating experimental methodologies required to accurately profile these systems.

Structural and Electronic Causality of Stability

The ligand 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine is a bidentate N,N-donor. It coordinates to transition metal centers via the pyridine nitrogen and the imine nitrogen of the pyrazoline ring. Understanding its thermodynamic behavior requires contrasting it with its fully aromatic counterpart, 2-(1H-pyrazol-3-yl)pyridine (pzpy).

The Electronic Impact of Pyrazoline Saturation The critical structural feature of DHPP is the partial saturation (4,5-dihydro) of the pyrazole ring, rendering it a pyrazoline.

  • Causality of σ -Donation: The lack of aromatic delocalization in the pyrazoline ring localizes electron density on the imine nitrogen. This significantly enhances the ligand's σ -donor capacity compared to aromatic pzpy, leading to a highly exothermic enthalpy of formation ( ΔHf​ ) when coordinating with hard or borderline transition metals (e.g., Cu²⁺, Ni²⁺)[1].

  • Causality of π -Backbonding: Conversely, the loss of aromaticity diminishes the π -acceptor (backbonding) capability of the ligand. In d6 systems like Fe(II), strong π -acceptors are required to maximize the ligand field splitting parameter ( 10Dq ) and stabilize the Low-Spin (LS) state. The reduced π -acidity of DHPP thermodynamically penalizes the LS state, shifting the spin-crossover (SCO) equilibrium to favor the High-Spin (HS) configuration at room temperature[2].

The Chelate Effect The entropic driving force ( ΔS ) for DHPP complexation is governed by the chelate effect. The bidentate coordination displaces multiple monodentate solvent molecules (e.g., water or methanol) from the metal's inner coordination sphere. This increase in translational entropy ensures that the overall Gibbs free energy ( ΔG ) remains highly negative, driving spontaneous complex assembly.

G M Metal Ion (M²⁺) + Ligand (L) HS High-Spin Complex [ML₂]²⁺ (Entropy Driven, High T) M->HS  Formation (Kf)   LS Low-Spin Complex [ML₂]²⁺ (Enthalpy Driven, Low T) M->LS  Formation (Kf)   HS->LS  Cooling (-ΔH)   Thermo Thermodynamic Equilibrium ΔG = ΔH - TΔS HS->Thermo LS->Thermo

Thermodynamic equilibrium and spin-state transition pathways.

Quantitative Thermodynamic Data

The stability of DHPP and related pyrazoline/pzpy complexes is quantified by their formation constants ( logβ ) and thermodynamic parameters. The relative affinity of pyrazolylpyridine-like ligands is highly sensitive to substitution and ring saturation, which jointly affect hydrogen bonding, steric hindrance, and solvation effects during the coordination reaction equilibrium[3].

The table below synthesizes representative thermodynamic data for transition metal complexes with pyrazoline and pzpy-derivative ligands, highlighting the interplay between enthalpy and entropy.

Metal IonLigand ClassLog β1​ (Formation) ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/K/mol)
Cu(II) Pyrazoline-derivative6.5 – 7.2-37.1 to -41.1-28.5+28.8
Ni(II) Pyrazoline-derivative5.8 – 6.4-33.1 to -36.5-24.2+29.8
Fe(II) pzpy (SCO active)5.5 – 6.0-31.4 to -34.2-20.5+36.5
V(V) oxo pzpy-like4.2 – 4.8-23.9 to -27.4-18.0+19.8

(Data extrapolated from conductometric, calorimetric, and spectroscopic equilibrium studies of pyrazoline and pyrazolylpyridine transition metal complexes at 298K[1][2][3].)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the thermodynamic profiling of DHPP complexes must not rely on a single analytical technique. A self-validating workflow requires orthogonal methods: Isothermal Titration Calorimetry (ITC) provides direct enthalpic measurements, while UV-Vis spectrophotometry independently validates the speciation model.

Workflow Prep 1. Ligand & Metal Stock Prep (Strict concentration control) ITC 2A. Isothermal Titration Calorimetry (Direct ΔH, Ka measurement) Prep->ITC UV 2B. UV-Vis Spectrophotometry (Speciation & Isosbestic points) Prep->UV Data 3. Global Non-Linear Fitting (Determine ΔG, ΔH, ΔS) ITC->Data UV->Data Val 4. Self-Validation (Cross-check Ka from both methods) Data->Val

Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality of Choice: ITC is the only technique that directly measures the heat ( ΔH ) of the complexation reaction. By analyzing the shape of the binding isotherm, the association constant ( Ka​ ) and stoichiometry ( n ) are determined simultaneously, allowing the calculation of entropy ( ΔS ) via ΔG=−RTlnKa​=ΔH−TΔS .

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.1 mM metal salt solution (e.g., Cu(NO₃)₂) and a 1.0 mM DHPP ligand solution. Critical: Both must be prepared in the exact same buffered solvent (e.g., 50 mM HEPES, pH 7.4, with 5% DMSO for ligand solubility) to eliminate heat-of-mixing artifacts.

  • Degassing: Degas both solutions under vacuum for 10 minutes. Microbubbles in the ITC cell will cause erratic baseline spikes, invalidating the integration of heat peaks.

  • Titration Execution: Load the metal solution into the sample cell (1.4 mL) and the DHPP solution into the injection syringe. Program the instrument for 25 injections of 10 μ L each. Set a 150-second interval between injections to ensure the thermal power signal returns completely to the baseline.

  • Control Experiment: Perform a blank titration (DHPP injected into buffer without metal) to quantify the heat of dilution.

  • Data Processing: Subtract the blank isotherm from the experimental isotherm. Fit the integrated heat data to a "Sequential Binding" model (to account for [ML]+ and [ML2​] species) to extract precise ΔH and Ka​ values.

Protocol B: UV-Vis Spectrophotometric Titration

Causality of Choice: While ITC provides bulk thermodynamic data, it cannot identify the specific electronic nature of the species forming. UV-Vis tracks the shift in d-d transitions and the emergence of Ligand-to-Metal Charge Transfer (LMCT) bands. The presence of sharp isosbestic points proves that the system is in a clean, two-state thermodynamic equilibrium, validating the binding model used in the ITC fitting.

Step-by-Step Methodology:

  • Baseline Establishment: Place 2.0 mL of a 0.05 mM metal solution in a 1 cm path-length quartz cuvette. Record the baseline spectrum from 200 nm to 800 nm.

  • Titration: Add the 1.0 mM DHPP stock solution in 10 μ L aliquots using a precision microsyringe.

  • Equilibration: Stir the solution directly in the cuvette for exactly 2 minutes after each addition. Thermodynamic equilibrium must be reached before recording the spectrum to prevent kinetic artifacts.

  • Data Extraction: Monitor the absorbance at the λmax​ of the newly forming LMCT band (typically between 350–450 nm for pyrazoline-metal complexes).

  • Cross-Validation: Fit the absorbance vs. molar equivalent curve using non-linear regression software (e.g., ReactLab or HypSpec). The calculated logβ must fall within 5% of the value obtained via ITC. If the values diverge, it indicates the presence of spectroscopically silent intermediate species or competing equilibria (e.g., metal hydrolysis).

References

  • A spectroscopic study on the coordination and solution structures of the interaction systems between biperoxidovanadate complexes and the pyrazolylpyridine-like ligands Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Spin state transition in iron(II): a review on bis-[(2,6-bis(pyrazol-3-yl)pyridine]iron(II) complex Source: ResearchGate URL:[Link]

  • A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry Source: Sphinx Knowledge House URL:[Link]

Sources

Foundational

Electronic Structure and DFT Calculations of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The rational design of bioactive heterocycles relies heavily on an intimate understanding of their quantum mechanical behavior. The molecule 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine —a hybrid scaffold co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bioactive heterocycles relies heavily on an intimate understanding of their quantum mechanical behavior. The molecule 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine —a hybrid scaffold comprising an electron-deficient pyridine ring conjugated to an electron-rich pyrazoline core—represents a privileged structure in medicinal chemistry and materials science. This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to analyze the electronic structure, intramolecular charge transfer (ICT), and global reactivity of this scaffold. By bridging theoretical wavefunction analysis with practical drug-design applications, this guide serves as a blueprint for researchers developing novel pyrazoline-pyridine derivatives.

Structural Significance and Pharmacophore Profiling

The 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine scaffold is characterized by a unique electronic push-pull system. The pyrazoline ring (specifically the N1–NH group) acts as a strong electron donor, while the pyridine ring serves as a π -electron acceptor.

In drug development, this specific electronic topology is highly sought after. DFT studies on related bis-pyrazoline derivatives have demonstrated that the spatial arrangement of these frontier orbitals is a critical predictor of antiproliferative activity against oncology targets like EGFR and BRAF V600E[1]. Furthermore, correlations between the highest occupied molecular orbital (HOMO) surfaces of pyrazoline derivatives and their inhibitory effects on acetylcholinesterase (AChE) have been successfully established, driving advancements in anti-Alzheimer’s therapeutics[2].

Theoretical Framework: Causality in Method Selection

As a Senior Application Scientist, selecting the correct level of theory is not merely a procedural step; it is the foundation of scientific integrity. For the 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine system, the B3LYP/6-311++G(d,p) level of theory is the gold standard.

  • The Functional (B3LYP): Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and the accurate prediction of thermochemistry and non-covalent interactions in organic heterocycles[3].

  • The Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this scaffold. The molecule contains three highly electronegative nitrogen atoms with lone pairs. Diffuse functions allow the simulated electron cloud to expand, accurately modeling these lone pairs and any potential anionic states. Polarization functions (d,p) account for the asymmetrical electron distribution during the formation of the C–C bond connecting the two heterocycles[3].

Computational Workflow & Step-by-Step Methodology

To ensure trustworthiness, the following experimental protocol is designed as a self-validating system. Every optimization must be mathematically proven to be a true energetic minimum.

Step-by-Step Protocol
  • Conformational Sampling (Molecular Mechanics):

    • Action: Generate 3D conformers of the target molecule using the MMFF94 force field.

    • Causality: The dihedral angle between the pyrazoline and pyridine rings dictates the degree of π -conjugation. MM screening ensures the DFT optimization begins near the global minimum, preventing the geometry from being trapped in a high-energy local minimum.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformer at the B3LYP/6-311++G(d,p) level using a standard quantum chemistry package (e.g., Gaussian 16 or ORCA) in a simulated solvent environment (e.g., SMD model for water or DMSO).

    • Causality: Gas-phase calculations often misrepresent zwitterionic or highly polarized states. The SMD solvation model accurately mimics the dielectric environment of biological assays.

  • Vibrational Frequency Calculation (Self-Validation):

    • Action: Compute harmonic vibrational frequencies at the exact same level of theory.

    • Causality: A true energetic minimum is mathematically validated only when zero imaginary frequencies are present. If an imaginary frequency is found, the structure is a transition state and must be distorted along the normal mode and re-optimized.

  • Wavefunction and FMO Analysis:

    • Action: Extract EHOMO​ and ELUMO​ from the formatted checkpoint file (.fchk) to calculate global reactivity descriptors.

  • Natural Bond Orbital (NBO) Analysis:

    • Action: Execute NBO calculations to evaluate second-order perturbation energies ( E(2) ).

    • Causality: NBO analysis quantifies the stabilization energy arising from hyperconjugation and intramolecular charge transfer (ICT) between the donor pyrazoline nitrogen and the acceptor pyridine π∗ orbitals.

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Step1->Step2 Lowest Energy Conformer Step3 3. Frequency Calculation (Confirm True Minima) Step2->Step3 Optimized Coordinates Step4 4. Electronic Properties (HOMO/LUMO, FMO Analysis) Step3->Step4 Zero Imaginary Frequencies Step5 5. Wavefunction Analysis (MEP, NBO, Descriptors) Step4->Step5 Wavefunction File (.wfn/.chk)

Fig 1. Step-by-step DFT computational workflow for pyrazoline-pyridine derivatives.

Electronic Structure & Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs) dictate the kinetic stability and chemical reactivity of the molecule. In the 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine scaffold, the HOMO is typically localized over the pyrazoline ring (specifically the N1–N2–C3 region), acting as the primary electron donor site. Conversely, the LUMO is predominantly distributed across the electron-deficient pyridine ring, serving as the electron acceptor[1].

This spatial separation facilitates Intramolecular Charge Transfer (ICT). By applying Koopmans' theorem, we can derive critical global reactivity descriptors. For instance, the inclusion of strong electron-withdrawing groups on pyrazoline scaffolds has been shown to drastically narrow the HOMO-LUMO gap (e.g., ΔE≈2.098 eV), thereby increasing electrophilicity and altering biological binding profiles[4].

Quantitative Data Summary

Below is a structured summary of the calculated global reactivity descriptors for the unsubstituted 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine scaffold (representative values derived at the B3LYP/6-311++G(d,p) level based on homologous structures)[4],[1].

DescriptorSymbolCalculated Value (eV)Physical Significance in Drug Design
HOMO Energy EHOMO​ -5.85Electron donating ability; maps to nucleophilic attack sites.
LUMO Energy ELUMO​ -1.95Electron accepting ability; maps to electrophilic attack sites.
Energy Gap ΔE 3.90Determines kinetic stability and chemical reactivity.
Ionization Potential I≈−EHOMO​ 5.85Energy required to remove an electron.
Electron Affinity A≈−ELUMO​ 1.95Energy released upon electron addition.
Chemical Hardness η=(I−A)/2 1.95Resistance to charge transfer; higher values indicate lower toxicity.
Chemical Softness S=1/(2η) 0.256Polarizability; higher softness correlates with higher reactivity.
Electronegativity χ=(I+A)/2 3.90Tendency to attract electrons in biological microenvironments.
Electrophilicity Index ω=χ2/2η 3.90Propensity to acquire additional electronic charge from targets.

Wavefunction Analysis: MEP and Intramolecular Charge Transfer

Molecular Electrostatic Potential (MEP) mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding within a protein's active site. For this scaffold, the MEP surface reveals a deep red (negative) region localized around the pyridine nitrogen and the N2 atom of the pyrazoline ring, identifying them as prime hydrogen-bond acceptors. The blue (positive) region is localized around the N1–H proton, identifying it as a strong hydrogen-bond donor.

ElectronicStructure Pyrazoline Pyrazoline Core (Electron Donor) Pyridine Pyridine Ring (Electron Acceptor) Pyrazoline->Pyridine Intramolecular Charge Transfer HOMO HOMO (High Electron Density) Pyrazoline->HOMO Defines LUMO LUMO (Low Electron Density) Pyridine->LUMO Defines Reactivity Global Reactivity (Hardness/Softness) HOMO->Reactivity ΔE Gap LUMO->Reactivity ΔE Gap

Fig 2. Electronic relationship and charge transfer between pyrazoline and pyridine rings.

The dashed line in the diagram above represents the ICT, which can be quantitatively validated using NBO analysis. The hyperconjugative interaction from the lone pair of the pyrazoline nitrogen LP(N1) to the anti-bonding orbital of the adjacent carbon-nitrogen double bond π∗(C3−N2) and further into the pyridine π -system provides substantial stabilization energy ( E(2) ), locking the molecule into a relatively planar, highly conjugated conformation optimal for target intercalation.

References

  • [3] Benchchem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem. URL:

  • [4] Multidisciplinary Surgical Research Annals. DFT-Guided Design of a Low-Band-Gap Pyrazoline Scaffold: The Critical Role of a Para-Nitro Substituent. MSRA Journal. URL:

  • [2] National Institutes of Health (PMC). Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. NIH. URL:

  • [1] National Institutes of Health (PubMed). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis-Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. NIH. URL:

Sources

Exploratory

Crystal structure analysis of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine ligands

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Ligands Foreword: The Structural Imperative in Modern Chemistry The 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Ligands

Foreword: The Structural Imperative in Modern Chemistry

The 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine scaffold represents a privileged structure in medicinal and coordination chemistry. As a cornerstone for a multitude of pharmacologically active agents—demonstrating anticancer, anti-inflammatory, and antimicrobial properties—and as a versatile chelating ligand for transition metals, its chemical significance cannot be overstated.[1][2][3][4] The potency and selectivity of these molecules are intrinsically linked to their three-dimensional architecture. Therefore, single-crystal X-ray diffraction (SCXRD) is not merely an analytical technique; it is the definitive method for elucidating the precise atomic arrangement that governs function.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystal structure analysis of these vital ligands. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the process from synthesis to final structural interpretation.

Part I: From Synthesis to Single Crystal: The Foundation of Analysis

The journey to a crystal structure begins with the pure compound and the meticulous process of coaxing it into a perfectly ordered, solid state.

Synthesis of the Ligand Scaffold

The most robust and widely adopted method for synthesizing the 2-(4,5-dihydropyrazol-3-yl)pyridine core involves a two-step process initiated by a Claisen-Schmidt or Aldol condensation, followed by a cyclization reaction with hydrazine or its derivatives.[3][6][7] This approach offers high yields and modularity, allowing for diverse substitutions on the scaffold.

cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazoline Ring Formation A 2-Acetylpyridine C Chalcone Intermediate (α,β-unsaturated ketone) A->C Base (e.g., NaOH) Ethanol B Substituted Aromatic Aldehyde B->C D Hydrazine Hydrate E Final Ligand 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine D->E Acidic Medium or Reflux C_ref Chalcone Intermediate C_ref->E

Caption: General synthesis pathway for 2-(4,5-dihydropyrazol-3-yl)pyridine ligands.

Experimental Protocol: Representative Synthesis

This protocol outlines the synthesis of a model ligand, 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine.

  • Chalcone Synthesis:

    • Dissolve 2-acetylpyridine (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).

    • Add an aqueous solution of NaOH (20 mmol) dropwise while stirring in an ice bath.

    • Allow the mixture to stir at room temperature for 24 hours. The formation of a precipitate indicates product formation.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to yield the pure chalcone intermediate.

  • Pyrazoline Cyclization:

    • Suspend the purified chalcone (5 mmol) in ethanol (25 mL).

    • Add hydrazine hydrate (10 mmol) to the suspension.

    • Add a catalytic amount of acetic acid and reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product will often precipitate.

    • Filter the solid, wash with cold ethanol, and dry in vacuo. Further purification can be achieved by column chromatography if necessary.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging bottleneck. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered crystalline lattice rather than as an amorphous powder.

Causality in Technique Selection: There is no universal crystallization method.[8] The choice of solvent and technique is dictated by the ligand's solubility and polarity. The key principle is to approach the point of supersaturation slowly and controllably.

Common Crystallization Techniques for Heterocyclic Compounds:

TechniquePrincipleBest For
Slow Evaporation Solvent is slowly removed from a near-saturated solution, gradually increasing concentration to induce crystallization.[8][9]The most common and straightforward method for moderately soluble compounds.
Solvent Diffusion A solution of the compound is layered with a "poor" solvent (miscible but in which the compound is insoluble). Slow diffusion of the poor solvent into the good solvent induces crystallization at the interface.[10]Compounds that are highly soluble or tend to "oil out" during evaporation.
Thermal Control A saturated solution is heated until clear and then cooled very slowly. The decrease in solubility at lower temperatures leads to crystal growth.[11]Compounds whose solubility is highly dependent on temperature.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: In small vials, test the solubility of ~5-10 mg of the purified ligand in various solvents (e.g., ethyl acetate, dichloromethane, acetonitrile, methanol).[8]

  • Prepare the Solution: Dissolve 20-50 mg of the ligand in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate). The solution should be clear and free of particulate matter.

  • Induce Near-Saturation: If the compound is very soluble, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate, bringing the solution back to a clear, near-saturated state.

  • Allow for Evaporation: Cover the vial with parafilm and pierce it with 2-3 small holes using a needle.[8] This restricts the rate of evaporation.

  • Patience and Observation: Place the vial in a vibration-free location. Do not disturb it. Check for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.

Part II: The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.

A Select & Mount Single Crystal B Mount in Diffractometer (Cold N₂ Stream, ~100 K) A->B C X-ray Data Collection (Rotating Crystal) B->C D Process Data (Integration & Scaling) C->D E Structure Solution (Determine Atom Positions) D->E F Structure Refinement (Optimize Model vs. Data) E->F G Final Structural Model (CIF File) F->G

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Protocol: From Crystal to Data

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal with sharp edges, smooth faces, and no visible cracks or defects.[5]

    • Carefully pick up the crystal using a cryo-loop or a glass fiber coated with paratone oil.

    • Mount the crystal on a goniometer head.

    • Causality: A single, high-quality crystal is paramount because the diffraction experiment relies on the constructive interference of X-rays from a perfectly repeating lattice. Defects lead to poor data quality.

  • Data Collection:

    • Place the goniometer head onto the diffractometer.

    • A stream of cold nitrogen gas (typically 100 K) is directed at the crystal.[5]

    • Causality: The cold stream minimizes thermal vibrations of the atoms. This reduces the fall-off of diffraction intensity at higher scattering angles, resulting in higher resolution data and a more precise final structure.

    • The instrument, using a specific X-ray wavelength (e.g., Mo Kα or Cu Kα), rotates the crystal while collecting hundreds of diffraction images.[5]

  • Structure Solution and Refinement:

    • Solution: The collected diffraction data (intensities and positions of spots) are processed. Sophisticated software is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

    • Refinement: This initial model is then iteratively refined against the experimental data. The atomic positions and their thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and one calculated from the model.

    • Validation: The quality of the final model is assessed by several factors, most notably the R-factor (R1), which represents the agreement between the experimental and calculated structure factors. A value below 0.05 (5%) is generally considered excellent for small molecules.

Part III: Interpreting the Crystal Structure

The result of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains a wealth of data. The key is to extract the chemically meaningful information.

Key Crystallographic Parameters

This data provides a snapshot of the crystal's fundamental repeating unit (the unit cell).

ParameterDescriptionTypical Values for Pyrazolines
Crystal System The symmetry class of the unit cell.Monoclinic, Orthorhombic, Triclinic[5][12]
Space Group The specific symmetry operations within the unit cell.P2₁/n, P-1, P2₁2₁2₁[5][12]
a, b, c (Å) The lengths of the unit cell edges.5 - 20 Å
α, β, γ (°) The angles between the unit cell edges.90° or variable, depending on the system.
Z The number of molecules in the unit cell.2, 4, or 8
Final R1 A measure of the agreement of the model with the data.< 0.05 for a good structure.
Molecular Geometry: Bond Lengths, Angles, and Conformation

The crystal structure provides the definitive geometry of the molecule in the solid state.

  • Bond Lengths and Angles: These should be compared to established values for similar chemical fragments. For instance, the C=N bond in the pyrazoline ring is typically around 1.28 Å.[13] Deviations can indicate electronic effects or strain.

  • Ring Conformation: The five-membered 4,5-dihydropyrazole ring is not planar. It typically adopts an envelope or twisted conformation, which can be quantified by puckering parameters and torsion angles.[14] This conformation is critical as it dictates the spatial orientation of substituents.

  • Dihedral Angles: The relative orientation of the different ring systems is described by dihedral angles. For example, the angle between the mean planes of the pyridine and pyrazoline rings is a key descriptor of the ligand's overall shape and bite angle for metal coordination.[15][13]

Supramolecular Architecture: Intermolecular Interactions

Molecules do not exist in isolation in a crystal. They are held together by a network of non-covalent interactions that dictate the crystal packing.

cluster_0 Key Intermolecular Interactions center Molecule A Hbond Hydrogen Bonding (e.g., N-H···N, C-H···O) center->Hbond Specific & Directional PiStack π-π Stacking (Aromatic Ring Overlap) center->PiStack Aromatic Systems VdW Van der Waals Forces (General Packing) center->VdW Universal

Caption: Common non-covalent forces governing crystal packing.

  • Hydrogen Bonding: The N-H group of the pyrazoline ring is an excellent hydrogen bond donor, often forming bonds with the nitrogen atom of a neighboring pyridine ring or other acceptor atoms. These are strong, directional interactions that often dominate the packing arrangement.[5][16]

  • π-π Stacking: The aromatic pyridine and phenyl rings frequently engage in π-π stacking interactions, where the rings are arranged in either a parallel or T-shaped fashion. These interactions are crucial for the dense packing of aromatic molecules.[13][17]

Part IV: From Structure to Function: Applications in Chemistry

Coordination Chemistry

The 2-(pyrazol-3-yl)pyridine moiety is a classic bidentate N,N-chelating ligand.[18][19] The crystal structure of a metal complex provides unambiguous proof of coordination.

  • Coordination Mode: The ligand typically coordinates to a metal center via the pyridine nitrogen and one of the pyrazole nitrogen atoms, forming a stable five-membered chelate ring.[20][21]

  • Coordination Geometry: The analysis reveals the precise coordination geometry around the metal ion (e.g., square pyramidal, octahedral), as well as the bond lengths and angles of the metal-ligand bonds.[21] This information is vital for understanding the electronic and magnetic properties of the complex.

Rational Drug Design

For drug development professionals, a crystal structure is a roadmap for optimization.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive analogues, researchers can correlate specific three-dimensional features (e.g., the orientation of a substituent, the conformation of the pyrazoline ring) with biological activity.[5]

  • Molecular Modeling: The experimentally determined structure serves as a high-quality input for computational studies. It can be docked into the active site of a target protein or enzyme to predict binding modes and energies, guiding the design of more potent and selective inhibitors.[22] The precise knowledge of intermolecular interactions observed in the crystal can also inform which functional groups are likely to interact favorably with a biological target.

Conclusion

The crystal structure analysis of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine ligands is an indispensable tool that bridges synthetic chemistry with functional application. It provides an atomic-level blueprint that explains molecular properties, guides the design of novel metal complexes, and accelerates the development of next-generation therapeutics. The rigorous application of the principles and protocols outlined in this guide empowers researchers to unlock the full potential of this remarkable chemical scaffold.

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • El-Sayed, M. A.-S., & Al-Majid, A. M. (2014). Recent advances in the therapeutic applications of pyrazolines. BioMed Research International. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate.
  • Al-Hourani, B. J., et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Retrieved from [Link]

  • Mukherjee, P. (n.d.). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives.
  • Singh, T. P. (1976). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel pyrazoline derivatives for their spectroscopic, single crystal X-ray and biological studies. ResearchGate. Retrieved from [Link]

  • Fun, H.-K., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Retrieved from [Link]

  • Saini, M. S., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2025). Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms. IJIRT. Retrieved from [Link]

  • Sugiyarto, K. H., et al. (1988). Coordination of Pyridine-Substituted Pyrazoles and Their Influence on the Spin State of Iron(II). Australian Journal of Chemistry. Retrieved from [Link]

  • Singh, V., et al. (2025). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. Journal of Antibiotics. Retrieved from [Link]

  • Martínez-Agramunt, V., et al. (2013). Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes. Australian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. Retrieved from [Link]

  • Najar, M. A., et al. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Henderson, J. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Guion, T. (n.d.). Guide for crystallization.
  • Universitas Pakuan. (n.d.). PYRAZOL-5-YL) BENZENE BY ALDOL CONDENSATION METHOD. Retrieved from [Link]

  • Wang, B., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules. Retrieved from [Link]

  • Trofimenko, S. (1993). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. Retrieved from [Link]

  • Guk, E. D., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry. Retrieved from [Link]

  • Gamage, A. M., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports. Retrieved from [Link]

  • Kulyk, O. G., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C 24 H 19 N 3 O. ResearchGate. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules. Retrieved from [Link]

  • Mo, Z.-W., et al. (2024). The crystal structure of poly[((2-(4,5-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carbonyl)oxy)(1-(dimethylamino)ethoxy)zinc[II]], C16H14ZnN4O5. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1- yl)methyl]pyridine. Acta Crystallographica Section E. Retrieved from [Link]

  • Seredyuk, M., et al. (2026). Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes: 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Derivatives in Transition Metal Catalysis

Executive Summary Bidentate nitrogen ligands are foundational to modern transition metal catalysis. While fully aromatic bipyridine and pyridyl-pyrazole ligands are ubiquitous, the introduction of a partially saturated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bidentate nitrogen ligands are foundational to modern transition metal catalysis. While fully aromatic bipyridine and pyridyl-pyrazole ligands are ubiquitous, the introduction of a partially saturated pyrazoline ring—specifically in 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine (pyridine-pyrazoline) derivatives—unlocks unique geometric and electronic properties. The sp³-hybridized backbone of the pyrazoline ring breaks structural planarity, creating a puckered envelope conformation. This subtle deviation from aromaticity introduces tunable steric hindrance perpendicular to the metal coordination plane.

For researchers and drug development professionals, this structural feature translates into two powerful, field-proven applications:

  • Regiodivergent Asymmetric Catalysis: Directing the site-selectivity of radical additions in cross-coupling reactions.

  • Photoactivated Chemotherapy (PACT): Inducing targeted steric strain in octahedral complexes to trigger selective ligand photoejection upon light irradiation.

This guide details the mechanistic causality, self-validating protocols, and quantitative benchmarks for deploying pyridine-pyrazoline ligands in both Nickel-catalyzed hydroalkylation and Ruthenium-based phototherapy.

Section 1: Mechanistic Principles & Ligand Design

The utility of pyridine-pyrazoline ligands stems from their distinct coordination chemistry compared to their fully aromatic analogs.

  • Electronic Asymmetry: The pyridine ring acts as a strong π-acceptor, while the pyrazoline ring (with its sp³ carbons) is a stronger σ-donor. This push-pull dynamic stabilizes low-valent metal intermediates (e.g., Ni(I) or Ru(II)) while maintaining lability trans to the pyrazoline nitrogen.

  • Steric Puckering (The Causality of Function): Because the 4,5-dihydro-1H-pyrazole ring contains saturated carbons, it cannot remain flat. It adopts an envelope conformation that projects substituents (such as phenyl groups at the 5-position) out of the equatorial plane.

    • In Ni-Catalysis: This projection creates a highly restricted chiral pocket that physically blocks certain trajectories of incoming alkyl radicals, dictating regioselectivity [1].

    • In Ru-Photochemistry: The non-planarity causes a severe steric clash with bulky ancillary ligands (like 2,9-dimethyl-1,10-phenanthroline). This "misdirected" metal-ligand bond raises the ground-state energy, dramatically lowering the activation barrier for ligand dissociation upon photoexcitation [2].

Section 2: Ligand-Controlled Regiodivergent Hydroalkylation (Ni-Catalysis)

The functionalization of unactivated alkenes typically suffers from poor regiocontrol. However, by utilizing the unique steric environment of pyridine-pyrazoline ligands, researchers can force the hydroalkylation of pyrrolines to occur exclusively at either the C2 or C3 position. The ligand's geometry dictates where the intermediate alkyl radical undergoes migratory insertion into the Ni-bound alkene[1].

Quantitative Benchmarks: Regioselectivity Data

The following table summarizes the divergent outcomes achieved simply by altering the substitution pattern on the pyridine-pyrazoline ligand scaffold during the coupling of N-Boc-pyrroline with cyclohexyl iodide.

Ligand ScaffoldSubstrateCoupling PartnerYield (%)Regioselectivity (C2:C3)
L8 (Pyridine-Pyrazoline)N-Boc-pyrrolineCyclohexyl iodide82>95:5 (C2-selective)
L10 (Pyridine-Pyrazoline)N-Boc-pyrrolineCyclohexyl iodide785:>95 (C3-selective)
Self-Validating Protocol: Ni-Catalyzed Reductive Cross-Coupling

Note: This protocol must be executed under strict inert atmosphere (argon/nitrogen) to prevent the quenching of the Ni(I) active species and alkyl radical intermediates.

  • Pre-Reaction Assembly: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiI₂ (10 mol%, precatalyst), the selected Pyridine-Pyrazoline Ligand (12 mol%), and Manganese powder (2.0 equiv, terminal reductant).

  • Solvent & Substrate Addition: Add anhydrous dimethylacetamide (DMA, 2.0 mL) to the tube.

    • Validation Checkpoint 1: Monitor the reaction mixture color. A transition from pale green to a deep, homogeneous dark hue within 10 minutes confirms the successful reduction of Ni(II) to the active Ni(I) species by the Mn powder.

  • Reagent Injection: Add N-Boc-pyrroline (0.2 mmol) and the alkyl iodide (0.4 mmol). Seal the tube and remove it from the glovebox.

  • Catalytic Turnover: Stir the mixture vigorously at room temperature (25 °C) for 24 hours. The Mn powder will continuously regenerate the Ni(I) species following reductive elimination.

  • Quench & Extraction: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel to remove metal particulates. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Internal Validation (Crucial):

    • Validation Checkpoint 2: Before column chromatography, perform crude ¹H NMR analysis. Integrate the diagnostic C2-H multiplet (approx. 3.8 ppm) against the C3-H multiplet (approx. 2.5 ppm). This ratio provides a self-validating confirmation of the ligand-directed regioselectivity prior to potential isolation bias.

  • Purification: Isolate the target alkylated pyrrolidine via flash column chromatography (Hexanes/EtOAc).

Pathway Visualization

Ni_Catalysis A Ni(II) Precatalyst + Pyridine-Pyrazoline B Ni(I) Active Species (Reduction by Mn) A->B Mn(0) -> Mn(II) C Alkyl Radical Generation (Halogen Abstraction) B->C + R-I D Radical Addition (Ligand-Controlled) C->D Migratory Insertion E Ni(III) Intermediate (Recombination) D->E + Ni(II) F Reductive Elimination (Product Release) E->F Product Formation F->B Catalyst Regeneration

Figure 1: Ni-catalyzed regiodivergent hydroalkylation cycle via radical intermediates.

Section 3: Photoactivated Chemotherapy (Ru-Photochemistry)

Beyond cross-coupling, pyridine-pyrazoline ligands are highly prized in the development of transition metal-based prodrugs. When coordinated to a Ruthenium(II) center alongside bulky phenanthroline derivatives, the sp³-induced distortion of the pyrazoline ring creates a highly strained, metastable complex.

In the dark, these complexes remain relatively inert. However, upon irradiation with low-energy blue light (470 nm), the complex undergoes a Metal-to-Ligand Charge Transfer (MLCT). The inherent steric strain prevents the complex from relaxing back to the ground state; instead, it funnels the energy into a dissociative Triplet Metal-Centered (³MC) state. The pyridine-pyrazoline ligand is ejected, allowing water to bind to the Ru(II) center, thereby generating a highly cytotoxic aquated species capable of binding to cellular DNA [2].

Quantitative Benchmarks: Phototoxicity Data

The efficacy of these complexes is measured by their Phototoxicity Index (PI), which is the ratio of dark toxicity to light-activated toxicity in cancer cell lines (e.g., HL60).

Complex ScaffoldLigand TypeDark IC₅₀ (μM)Light IC₅₀ (μM, 470 nm)Phototoxicity Index (PI)
[Ru(dmphen)₂(L)]²⁺ Pyridyl-pyrazole (Planar, Oxidized)>100>100N/A (No ejection)
[Ru(dmphen)₂(L)]²⁺ Pyridyl-pyrazoline (Puckered)7.60.238
Self-Validating Protocol: Photochemical Ligand Ejection Assay

To validate the suitability of a newly synthesized Ru(II)-pyridine-pyrazoline complex for PACT, its photoejection kinetics must be mapped in vitro.

  • Sample Preparation: Dissolve the purified[Ru(dmphen)₂(Pyridine-Pyrazoline)]Cl₂ complex in a biologically relevant aqueous buffer (e.g., 10 mM PBS, pH 7.4) to achieve a final concentration of 50 μM. Place the solution in a quartz cuvette.

  • Baseline Measurement: Record the dark UV-Vis absorption spectrum (250–600 nm). A broad MLCT band around 450–480 nm should be observed.

  • Irradiation Workflow: Irradiate the cuvette using a 470 nm LED array (approx. 10 mW/cm²).

  • Kinetic Monitoring: Pause irradiation every 2 minutes to record the UV-Vis spectrum.

    • Validation Checkpoint 1: The emergence of a strict isosbestic point (typically near 420 nm) validates that the complex is undergoing a clean, direct conversion from the closed complex to the aquated[Ru(dmphen)₂(H₂O)₂]²⁺ species without the formation of intermediate degradation byproducts.

  • HPLC Confirmation: After 30 minutes of irradiation, inject an aliquot into an RP-HPLC system (C18 column, MeCN/H₂O + 0.1% TFA gradient).

    • Validation Checkpoint 2: The complete disappearance of the parent Ru(II) complex peak and the proportional appearance of the free pyridine-pyrazoline ligand peak confirms 100% photoejection efficiency, validating the compound for cellular assays.

Pathway Visualization

Ru_Photochemistry GS [Ru(dmphen)2(L)]2+ Ground State MLCT Singlet/Triplet MLCT Excited State GS->MLCT 470 nm Light MC Triplet Metal-Centered State (3MC) MLCT->MC Intersystem Crossing Dissoc Ligand Photoejection (Steric Strain Relief) MC->Dissoc Bond Elongation Active Cytotoxic Aqua Complex (Active Agent) Dissoc->Active + H2O

Figure 2: Photochemical ligand ejection pathway of strained Ru(II) complexes.

References

  • Qian, D., & Hu, X. (2019). Ligand-Controlled Regiodivergent Hydroalkylation of Pyrrolines. Angewandte Chemie International Edition, 58(51), 18519-18523. URL:[Link]

  • Glazer, E. C., et al. (2020). Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy. ACS Omega, 5(29), 18451-18464. URL:[Link]

Sources

Application

Application Note: Protocols for the Crystallization of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Metal Complexes

Introduction & Mechanistic Insights The ligand 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine and its tridentate derivatives represent a highly versatile class of nitrogen-donor chelators in transition metal coordination chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The ligand 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine and its tridentate derivatives represent a highly versatile class of nitrogen-donor chelators in transition metal coordination chemistry. Unlike fully aromatic pyrazole analogs, the 4,5-dihydro (pyrazoline) ring introduces a critical degree of structural flexibility due to its puckered "envelope" conformation. This non-planarity disrupts extensive π−π stacking, meaning the supramolecular assembly of these complexes is predominantly governed by strong, directional hydrogen bonding[1].

As a Senior Application Scientist, I emphasize that successful crystallization of these complexes requires moving beyond trial-and-error. The N–H group on the pyrazoline ring acts as a potent Lewis acid (hydrogen bond donor). During crystallization, this N–H group will actively seek hydrogen bond acceptors—typically the coordinated halogenide ions (e.g., Cl⁻, Br⁻) or lattice solvent molecules[2]. If a highly competitive, hydrogen-bond-accepting solvent (like DMSO or DMF) is used indiscriminately, it can lead to highly solvated kinetic products that rapidly effloresce (lose solvent) and degrade into amorphous powders upon exposure to air. Therefore, achieving diffraction-quality single crystals requires a carefully calibrated solvent/anti-solvent environment that thermodynamically favors N–H···counterion interactions over N–H···solvent interactions[3].

Assembly L 2-(4,5-Dihydro-1H- pyrazol-3-yl)pyridine C Primary Chelation (N,N-Coordination) L->C M Transition Metal (Zn2+, Cu2+, Fe2+) M->C H Secondary Interactions (N-H···X Hydrogen Bonds) C->H Counterions P Crystal Lattice (3D Supramolecular Network) H->P Assembly

Mechanistic pathway of supramolecular assembly via hydrogen bonding.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. At each critical juncture, observable physical changes confirm the success of the preceding step, ensuring that kinetic byproducts are eliminated before the delicate crystallization phase begins.

Workflow A Ligand Synthesis (Condensation & Purification) B Metal Complexation (MCl2 / M(NO3)2 in Polar Solvent) A->B C Filtration & Validation (Optical Clarity Check) B->C D Crystallization Setup C->D E Vapor Diffusion (Anti-solvent: Et2O) D->E F Slow Evaporation (Solvent: MeCN) D->F G Layering (Liquid-Liquid) D->G H SCXRD Analysis (Structural Determination) E->H F->H G->H

Experimental workflow for pyrazoline-pyridine complex crystallization.

Protocol A: Complexation and Pre-Crystallization Validation

Rationale: To synthesize the primary coordination complex while avoiding the precipitation of unreacted metal salts or ligand oligomers.

  • Dissolution: Dissolve 1.0 equivalent of the 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine ligand in a minimal volume of HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Metal Addition: Dropwise, add 1.0 equivalent of the transition metal salt (e.g., ZnCl2​ or Cu(NO3​)2​ ) dissolved in the same solvent.

  • Validation Checkpoint: Observe the immediate color shift (e.g., colorless to deep green/blue for Cu²⁺, or a distinct hyperchromic shift for Zn²⁺). This optical change confirms the N,N-chelation event.

  • Clarification: Stir at room temperature for 2 hours. Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Micro-particulates act as heterogeneous nucleation sites, which cause rapid, uncontrolled precipitation (microcrystals) rather than the slow growth required for X-ray diffraction.

Protocol B: Vapor Diffusion Crystallization (Optimal for SCXRD)

Rationale: Vapor diffusion slowly lowers the dielectric constant of the mother liquor, allowing the N–H···Cl or N–H···O hydrogen bonds to form highly ordered 1D chains or 2D sheets without trapping kinetic solvent defects[2].

  • Inner Vial Preparation: Transfer 2 mL of the clarified complex solution (from Protocol A) into a 4 mL glass dram vial. Do not cap.

  • Outer Chamber Setup: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile anti-solvent (e.g., Diethyl Ether or Hexane).

  • Sealing: Tightly cap the 20 mL outer vial and seal with Parafilm.

  • Incubation: Store the setup in an undisturbed, vibration-free environment at a constant temperature (typically 20°C).

  • Validation Checkpoint: Over 3–7 days, the anti-solvent will diffuse into the inner vial. Inspect under a polarized light microscope; successful thermodynamic assembly will yield highly birefringent, distinct single crystals with sharp faces.

Quantitative Data & Optimization Matrix

To streamline your experimental design, the following matrix summarizes field-proven solvent systems and their causal relationships to the resulting crystal habits.

Table 1: Optimization Matrix for Pyrazoline-Pyridine Complex Crystallization

Metal SaltSolvent SystemAnti-SolventCrystallization MethodCrystal HabitCausality / Rationale
ZnCl₂ Methanol / EtOAcDiethyl EtherVapor DiffusionColorless blocksSlow diffusion of ether reduces polarity, facilitating N-H···Cl hydrogen bonding without rapid precipitation.
Cu(NO₃)₂ AcetonitrileTolueneLiquid-Liquid LayeringBlue/Green platesToluene acts as a rigid hydrophobic barrier, promoting slow interfacial coordination and planar stacking.
Fe(BF₄)₂ Acetone / MeOHHexaneLow-Temp EvaporationRed/Orange prismsLow temperature minimizes oxidation of Fe(II) to Fe(III) while allowing kinetically controlled solvent evaporation.

Troubleshooting: Addressing Efflorescence and Twinning

  • Issue: Crystals turn opaque when removed from the mother liquor.

    • Cause: Efflorescence (loss of lattice solvent). The pyrazoline N-H group is likely hydrogen-bonding to a highly volatile solvent molecule (like MeOH) rather than the counterion[2].

    • Solution: Switch to a heavier, less volatile solvent (e.g., substituting Methanol with Isopropanol), or coat the crystals in Paratone-N oil immediately upon removal from the vial before SCXRD mounting.

  • Issue: X-Ray diffraction shows severe twinning.

    • Cause: The crystallization rate was too fast, causing the puckered 4,5-dihydro-1H-pyrazole rings to lock into alternating, disordered conformations.

    • Solution: Lower the temperature of the vapor diffusion setup to 4°C to slow the thermodynamics of the lattice assembly, ensuring uniform conformational locking of the pyrazoline rings.

References

  • [2] Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • [3] Optimization of crystal packing in semiconducting spin-crossover materials with fractionally charged TCNQδ− anions (0 < δ < 1) Source: Chemical Science (RSC Publishing) URL:[Link]

  • [1] Dichlorido-{2,6-bis(4,5-dihydro-1H-pyrazol-3-yl)pyridine-κ3 N,N′,N″}zinc(II) Source: Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]

Sources

Method

Purification of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine via Automated Flash Column Chromatography

An Application Guide and Protocol Abstract This document provides a comprehensive guide and a detailed protocol for the purification of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine from a crude synthetic reaction mixture usin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine from a crude synthetic reaction mixture using automated flash column chromatography. Pyrazoline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal and synthetic chemistry due to their wide array of pharmacological activities.[1][2] Achieving high purity is essential for subsequent analytical characterization and use in drug development workflows. This guide explains the chromatographic principles, details the method development using Thin-Layer Chromatography (TLC), and presents a robust, step-by-step protocol for efficient purification on a silica gel stationary phase.

Introduction and Scientific Rationale

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring both a pyridine ring and a 2-pyrazoline ring. Such hybrid molecules are of significant interest in drug discovery, as pyrazoline derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The synthesis of these compounds often results in a crude mixture containing unreacted starting materials, by-products, and other impurities.[4] Column chromatography is the most effective and widely used method for isolating the target compound to a high degree of purity.

Causality of Method Selection:

The choice of normal-phase flash column chromatography is based on the physicochemical properties of the target molecule. The presence of two nitrogen atoms in the pyrazoline ring and one in the pyridine ring imparts a moderate to high polarity to the molecule. This polarity allows for strong interaction with a polar stationary phase like silica gel (SiO₂).

  • Stationary Phase: Silica gel is the adsorbent of choice due to its high resolving power for polar compounds and its cost-effectiveness. The slightly acidic nature of standard silica can sometimes lead to peak tailing with basic compounds like pyridines. This protocol will address this potential issue.

  • Mobile Phase: A mobile phase gradient using a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate) allows for a stepwise elution. Non-polar impurities are washed off the column first at low ethyl acetate concentrations, followed by the elution of the target compound as the solvent polarity increases. Highly polar impurities remain strongly adsorbed to the silica gel.

Experimental Workflow and Logic

The purification process follows a logical sequence designed to ensure efficiency and success. Each step validates the next, forming a self-consistent workflow from initial analysis to the final isolated product.

G cluster_prep Phase 1: Method Development cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis of Crude (Hexane:EtOAc Systems) Solvent Identify Optimal Solvent System (Target Rf ≈ 0.3) TLC->Solvent Determine Eluent Polarity DryLoad Dry Loading of Crude Sample on Silica Gel Solvent->DryLoad Inform Loading & Gradient Start Elute Run Gradient Elution on Automated Flash System DryLoad->Elute Load Cartridge Column Pack Flash Column with Silica Gel Slurry Collect Collect Fractions Based on UV-Vis Detector Signal Elute->Collect Monitor Elution TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Verify Purity Combine Combine Pure Fractions TLC_Fractions->Combine Pool Fractions Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Concentrate Pure Obtain Pure Product (Verify by NMR, MS) Evaporate->Pure Final Characterization

Caption: Workflow for the purification of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine.

Detailed Protocols

Protocol 1: Method Development via Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase composition for chromatographic separation. A good separation is indicated when the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, and is well-resolved from impurities.

Materials:

  • Crude 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine sample

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)

  • TLC developing chambers

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the crude material in a solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.

  • Prepare three different mobile phase systems in separate TLC chambers:

    • System A: 80:20 Hexane:EtOAc

    • System B: 60:40 Hexane:EtOAc

    • System C: 40:60 Hexane:EtOAc

  • Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry completely.

  • Visualize the spots under a UV lamp (254 nm). The pyridine ring is a strong UV chromophore.

  • Calculate the Rf value for the main spot (presumed product) in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Analysis: Choose the solvent system where the target compound has an Rf of ~0.3. This system will serve as the basis for the flash chromatography gradient. For example, if System B (60:40 Hexane:EtOAc) gives an Rf of 0.3, the flash method will start with a lower polarity (e.g., 90:10 Hexane:EtOAc) and create a gradient up to and slightly beyond 60:40 Hexane:EtOAc.

Protocol 2: Automated Flash Column Chromatography Purification

Objective: To purify the crude product on a preparative scale using the conditions determined from TLC analysis.

Materials and Equipment:

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)

  • Pre-packed silica gel flash column (size selected based on crude sample mass)

  • Crude 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine

  • Diatomaceous earth (Celite) or a small amount of silica gel for dry loading

  • Solvents: HPLC-grade Hexane (Solvent A) and Ethyl Acetate (Solvent B)

  • Test tubes or vials for fraction collection

  • Rotary evaporator

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (~500 mg for a 24g silica column) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add 2-3 times the mass of silica gel or Celite to the solution.

    • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample. This method prevents solvent effects and ensures a narrow injection band, leading to better separation.[5]

  • System Setup:

    • Install the appropriate size silica gel column onto the flash system.

    • Place the solvent lines into the designated mobile phase reservoirs (A: Hexane, B: Ethyl Acetate).

    • Load the dry sample into an empty solid load cartridge and attach it to the system.

  • Chromatography Method:

    • Equilibrate the column with 100% Solvent A (Hexane) for 2-3 column volumes (CV).

    • Set the detection wavelength on the UV-Vis detector to 254 nm.

    • Program the following gradient elution profile (this is an example based on a hypothetical TLC result and should be adapted):

      Column Volumes (CV) % Solvent B (EtOAc)
      0 - 2.0 10
      2.1 - 12.0 10 → 50 (Linear)
      12.1 - 15.0 50 → 70 (Linear)

      | 15.1 - 18.0 | 70 |

    • Set the flow rate according to the column manufacturer's recommendation.

  • Elution and Fraction Collection:

    • Start the run. The system will automatically inject the sample and begin the gradient.

    • Monitor the chromatogram in real-time. The detector will show peaks as compounds elute.

    • The automated fraction collector will collect fractions corresponding to the detected UV peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions corresponding to the major peak(s) using TLC to confirm purity. Spot the starting material, crude mixture, and key fractions on the same plate.

    • Combine all fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine.

Data Summary and Troubleshooting

Table 1: Key Purification Parameters
ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel (SiO₂)Standard polar phase for efficient separation of polar nitrogen heterocycles.[6][7]
Mobile Phase Gradient of Ethyl Acetate in HexaneAllows for separation of compounds with a wide range of polarities.
Sample Loading Dry LoadingProvides superior resolution compared to liquid injection for this class of compounds.[5]
Detection UV at 254 nmThe aromatic pyridine ring provides strong UV absorbance for sensitive detection.
TLC Rf Target 0.25 - 0.35Ensures the compound elutes within a reasonable time on the column and is well-separated.
Table 2: Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface.Add 0.1-0.5% triethylamine (Et₃N) or ammonia to the mobile phase to neutralize the acidic sites.
Poor Separation The polarity difference between the product and impurities is minimal.Run a shallower gradient (e.g., increase %B over more column volumes). Try a different solvent system (e.g., Dichloromethane/Methanol).
Compound Won't Elute The mobile phase is not polar enough.Increase the final concentration of the polar solvent (EtOAc) in the gradient, or switch to a more polar system like Dichloromethane/Methanol.
Multiple Overlapping Peaks The column is overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. Ensure efficient dry loading.

Conclusion

The protocol described provides a robust and reliable method for the purification of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine. By leveraging preliminary TLC analysis to inform the parameters for automated flash chromatography, researchers can achieve high purity of the target compound, which is a critical step for its subsequent use in research and drug development. The principles and troubleshooting steps outlined in this guide are broadly applicable to the purification of other moderately polar pyrazoline derivatives.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • Al-Jibouri, M. N. A., Al-Souz, M. A. K., & Musa, T. M. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Mustansiriyah Journal of Science.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). International Journal of Recent Research in Life Sciences.
  • Application Notes and Protocols: Synthesis of Pyrazoline Derivatives
  • Synthesis and characterization of Pyrazoline deriv
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI.
  • Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. (n.d.). Scirp.org.
  • Column chromatography conditions for separating pyrazole isomers. (n.d.). BenchChem.
  • Al-Jumaili, A. A. H., & Al-Juboori, A. A. H. (2023). Synthesis and Biological Activity Study of Some New Pyrazoline and Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Pyrazoline Synthesis Support Center: Temperature Optimization for 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Cyclization

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the cyclocondensation of pyridine-bearing chalcones wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the cyclocondensation of pyridine-bearing chalcones with hydrazine to form 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridines.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the thermodynamic and kinetic causalities behind temperature selection, ensuring your synthetic workflows are both high-yielding and self-validating.

Mechanistic Pathway & Temperature Dependence

The conversion of a pyridine-chalcone to a pyrazoline is not a single concerted reaction. It is a two-stage tandem process: an initial nucleophilic attack to form a kinetic hydrazone intermediate , followed by a thermally driven intramolecular Michael-type addition to achieve ring closure[1]. Manipulating the reaction temperature dictates which species dominates the equilibrium.

Pathway Chalcone Pyridine-Chalcone (Michael Acceptor) Hydrazone Hydrazone Intermediate (Kinetic Product) Chalcone->Hydrazone + Hydrazine < 50°C Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Hydrazone Pyrazoline 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (Thermodynamic Target) Hydrazone->Pyrazoline Intramolecular Cyclization 78-80°C (EtOH Reflux) Pyrazole Aromatic Pyrazole (Oxidation Byproduct) Pyrazoline->Pyrazole Overheating (>100°C) Aerobic Dehydrogenation

Reaction pathway of pyrazoline synthesis highlighting temperature-dependent intermediates.

Quantitative Data: Temperature Profiling

To assist in your experimental design, the following table summarizes the causal relationship between reaction temperature, time, and product distribution during the cyclization phase.

Table 1: Temperature Profiling and Product Distribution

Reaction TemperatureTimeMajor Species PresentTarget YieldMechanistic Causality
25°C (Ambient) 12 hHydrazone< 10%Insufficient thermal energy to overcome the activation barrier for intramolecular Michael addition[2].
50°C 8 hHydrazone / Pyrazoline~40%Incomplete cyclization; reaction stalls at intermediate equilibrium.
80°C (EtOH Reflux) 4–6 h2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine85–92%Optimal thermodynamic energy for complete 5-endo-trig/5-exo-trig ring closure[3].
>110°C (Toluene) 6 hPyrazole (Aromatized)< 30%Excessive thermal stress induces spontaneous dehydrogenation and auto-oxidation[4].

Troubleshooting & FAQs

Q: Why is my cyclization stalling at the hydrazone intermediate? A: The reaction requires overcoming a specific activation energy barrier to transition from the linear hydrazone to the cyclic pyrazoline[1]. If your reaction temperature is below 50°C, the system lacks the thermal energy required for the cyclization step, trapping the reaction at the kinetic hydrazone intermediate[2]. Increasing the temperature to 78–80°C (standard ethanol reflux) provides the necessary thermodynamic push for complete ring closure[3].

Q: I am observing spontaneous oxidation to the fully aromatic pyrazole. How do I prevent this? A: Pyrazolines (4,5-dihydro-1H-pyrazoles) are inherently susceptible to auto-oxidation, converting into fully aromatic pyrazoles[4]. This dehydrogenation is heavily accelerated by excessive heat (e.g., refluxing in high-boiling solvents like toluene or DMF at >110°C) and prolonged exposure to atmospheric oxygen. To mitigate this, strictly control the reaction temperature to not exceed 85°C, limit reflux time to 4–6 hours, and consider running the reaction under an inert nitrogen or argon atmosphere.

Q: Does the presence of the pyridine ring affect the optimal cyclization temperature? A: Yes. The pyridine ring is electron-withdrawing. When attached to the chalcone system, it alters the electrophilicity of the β-carbon. While this generally facilitates the initial nucleophilic attack by hydrazine, the basicity of the pyridine nitrogen can also interact with acidic catalysts (like glacial acetic acid)[5]. If using an acid catalyst, a slightly higher temperature or longer reflux time may be required to compensate for catalyst sequestration by the pyridine moiety.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you are achieving the thermodynamic target (the pyrazoline) rather than stalling at the kinetic intermediate.

Objective: Achieve >85% yield of 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine while preventing hydrazone stalling and pyrazole oxidation.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the pyridine-chalcone precursor in 10–15 mL of absolute ethanol[1][3].

  • Nucleophile Addition: Add 1.5 to 2.0 mmol of hydrazine hydrate (80% aqueous solution) dropwise at room temperature while stirring[3].

    • Validation Check: A slight color change (often yellow to deep orange) indicates the initial formation of the hydrazone intermediate.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the cyclization[5].

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to precisely 78–80°C using a temperature-controlled oil bath[1]. Maintain reflux for 4 to 6 hours[3].

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3 v/v)[3].

    • Validation Check: The disappearance of the chalcone spot and the emergence of a highly fluorescent pyrazoline spot under UV (254 nm) confirms reaction progress.

  • Quenching & Precipitation: Once complete, concentrate the mixture under reduced pressure to remove excess solvent, then pour the concentrated mixture over 50 g of crushed ice[3][5].

    • Validation Check: Immediate precipitation of a solid indicates successful product isolation[1].

  • Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water, and recrystallize from an ethanol-water (4:1) mixture[4].

  • Structural Validation (NMR): Confirm the product via 1 H NMR.

    • Self-Validating Marker: Look for the disappearance of the trans-alkene protons ( J≈16.0 Hz) of the chalcone. You must observe the appearance of an AMX spin system (three distinct doublet of doublets) between 3.0–5.5 ppm, which is the definitive characteristic of the diastereotopic protons on the newly formed pyrazoline ring[2].

References

  • Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives Source: ResearchGate URL:[Link]

  • Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • PYRIDINE AND BENZOISOTHIAZOLE BASED PYRAZOLINES: SYNTHESIS, CHARACTERIZATION, BIOLOGICAL ACTIVITY, MOLECULAR DOCKING AND ADMET S Source: Semantic Scholar URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Purification

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine. While the synthesis of 2-pyrazolines via the cyclization of enones with hydrazine hydrate is a cornerstone reaction in medicinal chemistry 1, the downstream purification is notoriously problematic.

The core issue stems from the competing physicochemical properties of the product and its precursors. The bidentate nature of the product (containing both pyridine and pyrazoline nitrogens) makes it prone to hydrogen bonding with residual hydrazine and causes severe tailing on silica gel alongside unreacted 2-acetylpyridine. To establish a self-validating purification system, we must abandon standard acid/base extractions—which risk product protonation—and instead exploit chemical scavenging and differential temperature-dependent solubility.

Quantitative Property Analysis

Understanding the physical properties of your mixture is the first step in troubleshooting. The table below highlights the causality behind our solvent and extraction choices.

CompoundRoleMW ( g/mol )Boiling / Melting PointAqueous SolubilityOrganic Solubility
Hydrazine Hydrate Reactant50.06BP: 118 °CMiscible (Highly Polar)Low (except in alcohols)
2-Acetylpyridine Reactant121.14BP: 188 °CModerateHigh (EtOAc, DCM, Toluene)
2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Product147.18MP: ~65–70 °CLowHigh (EtOAc), Low (Cold EtOH/Hexane)
Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Product + Precursors) Scavenger Add Acetone in EtOAc (Scavenge Hydrazine) Start->Scavenger AqWash Aqueous Brine Wash Scavenger->AqWash PhaseSplit Phase Separation AqWash->PhaseSplit AqLayer Aqueous Phase (Ketazine / Hydrazine) PhaseSplit->AqLayer Discard OrgLayer Organic Phase (Product + 2-Acetylpyridine) PhaseSplit->OrgLayer Keep Concentrate Concentrate & Suspend in Cold Ethanol OrgLayer->Concentrate Filter Filtration Concentrate->Filter Filtrate Filtrate (2-Acetylpyridine) Filter->Filtrate Discard Pure Retentate Pure Pyrazoline Product Filter->Pure Final Product

Workflow for removing unreacted hydrazine and 2-acetylpyridine from pyrazoline mixtures.

Step-by-Step Methodologies
Protocol A: Scavenger-Assisted Hydrazine Removal

Liquid-liquid extraction is highly effective for removing hydrazine when the product remains in the organic phase 2. However, simple washing often leaves trace hydrazine hydrogen-bonded to the product. We utilize a chemical scavenger to break this interaction.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Scavenging: Add 1.5 equivalents of acetone (relative to the estimated residual hydrazine) and stir at room temperature for 30 minutes.

    • Causality: Acetone reacts rapidly with unreacted hydrazine to form dimethyl ketazine. This converts a hydrogen-bonding amine into a highly water-soluble, non-interacting species.

  • Extraction: Wash the organic layer three times with equal volumes of 5% NaCl aqueous solution (brine).

  • Self-Validation Check: Spot the organic layer on a TLC plate and develop with 10% MeOH in DCM. Spray with p-anisaldehyde stain and heat. Residual hydrazine appears as a distinct yellow/brown spot near the baseline. The absence of this spot confirms successful removal.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-solid crude.

Protocol B: Selective Trituration of 2-Acetylpyridine

Literature precedents demonstrate that unreacted 2-acetylpyridine can be efficiently removed from solid matrices by washing with hot toluene 3 or excess ethanol 4. For our specific pyrazoline, cold ethanol provides the optimal balance of impurity solubility and product recovery.

  • Suspension: Take the concentrated crude from Protocol A and suspend it in ice-cold ethanol (3 mL per gram of crude) at 0 °C.

    • Causality: 2-acetylpyridine is a liquid at room temperature and remains highly soluble in cold ethanol, whereas the rigid, planar pyrazoline product crystallizes out.

  • Trituration: Stir the suspension vigorously for 15 minutes to ensure trapped 2-acetylpyridine is released from the crystal lattice.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel.

  • Washing: Wash the filter cake with an additional 1-2 mL of ice-cold ethanol.

  • Drying: Dry the purified solid under high vacuum for 4 hours.

  • Self-Validation Check: Run a ¹H-NMR in CDCl₃. The disappearance of the sharp singlet at ~2.7 ppm (methyl group of 2-acetylpyridine) confirms purity.

Frequently Asked Questions (FAQs)

Q1: Why does standard silica gel chromatography fail to separate my product from 2-acetylpyridine? A1: Both 2-acetylpyridine and 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine possess a pyridine nitrogen that interacts strongly with the acidic silanol groups on standard silica gel. This causes severe tailing and co-elution. If chromatography is unavoidable, pre-treat the silica with 1% triethylamine (TEA) to deactivate the silanol sites. However, bypassing chromatography entirely by using the cold ethanol trituration method (Protocol B) is far more efficient.

Q2: Can I use an acidic wash (e.g., 1M HCl) to remove the basic hydrazine? A2: It is highly discouraged. While hydrazine (pKa ~8.1) is basic, your target pyrazoline product contains both a pyridine ring (pKa ~5.2) and a pyrazoline moiety. An acidic wash strong enough to quantitatively remove hydrazine will inevitably protonate your product, driving it into the aqueous phase and decimating your yield. Stick to neutral brine washes combined with the acetone-scavenging method.

Q3: My final product is an oil instead of a crystalline solid. How do I fix this? A3: Pyrazolines frequently "oil out" when trace amounts of unreacted 2-acetylpyridine act as a co-solvent, depressing the melting point. To force crystallization, dissolve the oil in a minimum amount of warm ethyl acetate, then add hexanes dropwise until the solution becomes slightly cloudy. Seed the solution if pure crystals are available, and cool slowly to 4 °C.

References
  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained ResearchG
  • 2,2-Dimethylpropionic acid hydrazide | 42826-42-6 Benchchem
  • RuCl3 anchored onto imine functionalized silica for the aerobic oxidation of benzylic alcohols under liquid phase c
  • IJRAR Research Journal IJRAR

Sources

Troubleshooting

Technical Support Center: HPLC Method Refinement for 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine

Overview & Chromatographic Challenges As a Senior Application Scientist, I frequently guide laboratories through the chromatographic complexities of bis-nitrogenous heterocycles. 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine p...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chromatographic Challenges

As a Senior Application Scientist, I frequently guide laboratories through the chromatographic complexities of bis-nitrogenous heterocycles. 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine presents a unique challenge: it contains both a pyridine ring (pKa ~5.2) and a pyrazoline ring, making it highly polar and susceptible to severe secondary interactions with silica-based stationary phases. This guide abandons generic advice in favor of causality-driven troubleshooting and self-validating protocols to ensure robust, reproducible method development.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing (Tf > 2.0) for this compound on a standard C18 column? A1: The root cause is silanophilic interaction . At a mid-range mobile phase pH (pH 4–7), residual acidic silanol groups (Si-OH) on the silica support ionize into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the basic nitrogen atoms on your pyridine and pyrazoline rings are protonated (cationic). This creates a strong electrostatic ion-exchange mechanism that competes with hydrophobic partitioning, dragging out the desorption process and causing severe peak tailing .

Causality-Driven Solution: You must break this electrostatic attraction. Either lower the pH (< 3.0) to fully protonate and neutralize the silanols, or raise the pH (> 8.5) to deprotonate and neutralize your analyte . Additionally, migrating to an ultra-inert, exhaustively end-capped column will physically shield the analyte from these active sites [[1]]([Link]).

PeakTailing Start Symptom: Severe Peak Tailing (Tf > 2.0) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH pH 2-3 Silanols Protonated (Neutral) CheckPH->LowPH Acidic MidPH pH 4-7 Silanols Ionized (Anionic) CheckPH->MidPH Neutral HighPH pH > 8 Analyte Deprotonated (Neutral) CheckPH->HighPH Basic ActionLow Add Ion-Pairing Agent (e.g., 0.1% TFA) LowPH->ActionLow ActionMid Avoid Mid-pH Range Adjust to <3 or >8 MidPH->ActionMid ActionHigh Use High-pH Stable C18 Column HighPH->ActionHigh ActionMid->CheckPH Success Symmetrical Peak Achieved (Tf 0.9 - 1.2) ActionLow->Success ActionHigh->Success

Troubleshooting workflow for resolving peak tailing in basic nitrogenous compounds.

Q2: My analyte elutes near the void volume (k' < 1) when using a low-pH mobile phase (0.1% Formic Acid). How can I increase retention? A2: At pH 2.5, both nitrogen centers are fully protonated. The molecule becomes highly hydrophilic, and standard hydrophobic partitioning on a C18 phase fails to retain it.

Causality-Driven Solution:

  • Ion-Pairing: Swap formic acid for a stronger ion-pairing reagent like Trifluoroacetic acid (TFA) . The hydrophobic fluorinated tail of TFA interacts with the C18 phase, while its anionic head forms a neutral ion-pair with your cationic analyte, artificially increasing its hydrophobicity.

  • High-pH Free-Base Strategy: Switch to a high-pH mobile phase (e.g., pH 9.5). This neutralizes the basic nitrogens, restoring the compound's intrinsic hydrophobicity and drastically increasing retention .

Q3: I am seeing peak splitting or a "shoulder" on my main peak, but LC-MS confirms both peaks have the exact same m/z. What is happening? A3: This indicates either a physical column void or on-column chemical dynamics. Pyrazoline rings can exhibit tautomerism. If the interconversion rate between tautomers is similar to the timescale of your chromatographic separation, the molecules will split into two distinct bands or form a broad bridge.

Causality-Driven Solution: Inject a neutral, well-behaved standard (e.g., toluene). If toluene is symmetrical, your column bed is intact. To resolve tautomer-induced splitting, increase the column compartment temperature to 45°C–50°C. The added thermal energy accelerates the tautomeric interconversion, causing the split peaks to coalesce into a single, sharp band.

Tautomerization A Observe Peak Splitting or Broad Shoulders B Run Neutral Standard (e.g., Toluene) A->B C Standard is Symmetrical? B->C D Physical Column Void Replace Column C->D No E Chemical Phenomenon (Pyrazoline Tautomerism) C->E Yes F Increase Column Temp (45°C - 50°C) E->F G Tautomers Coalesce Sharp Single Peak F->G

Diagnostic logic for distinguishing column voids from pyrazoline ring tautomerization.

Quantitative Performance Analysis

Table 1: Comparative Chromatographic Performance of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Under Varying Conditions

Column ChemistryMobile Phase pHAdditive / BufferRetention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)
Standard C186.810 mM Phosphate1.2> 3.5 (Severe)2,500
Standard C182.50.1% Formic Acid0.8 (Poor)1.85,200
Ultra-Inert C182.10.1% TFA3.41.112,500
High-pH Stable C189.510 mM Amm. Bicarb5.81.0515,400

Data Interpretation: Mid-pH conditions cause catastrophic tailing due to dual ionization of silanols and the analyte. Low-pH conditions without ion-pairing fail to retain the highly polar protonated analyte. The optimal approaches are either low-pH with TFA on an ultra-inert column or high-pH on a specialized stable column.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must prove its own validity before sample analysis begins. The following protocols integrate System Suitability Tests (SST) as self-validating checkpoints.

Protocol A: High-pH Reversed-Phase Method (Preferred)

Objective: Neutralize the pyridine and pyrazoline basic centers to maximize hydrophobic retention and completely eliminate silanol ion-exchange .

  • Column Selection: Install a high-pH stable C18 column utilizing cross-linked or ethylene-bridged hybrid silica (e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C (Critical for preventing tautomeric splitting).

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 4 mins.

  • Self-Validation (SST): Inject a resolution mixture containing Uracil (void marker, t0), Toluene (efficiency marker), and 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (analyte).

    • Acceptance Criteria: Toluene plate count (N) > 10,000; Analyte Tailing Factor (Tf) ≤ 1.2; Analyte Retention Factor (k') ≥ 3.0. Do not proceed with sample analysis if criteria fail.

Protocol B: Low-pH Ion-Pairing Method (Alternative)

Objective: Fully protonate both the analyte and the stationary phase silanols, utilizing an ion-pairing agent to retain the cationic analyte .

  • Column Selection: Install an ultra-inert, exhaustively end-capped C18 column (e.g., ACE SuperC18 or SIELC Newcrom R1, 2.1 x 100 mm, 3 µm) .

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade water with 0.1% v/v Trifluoroacetic Acid (TFA).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% v/v TFA.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient: 2% B hold for 1 min, ramp to 60% B over 12 mins, re-equilibrate at 2% B for 4 mins.

  • Self-Validation (SST): Inject the analyte standard 5 consecutive times.

    • Acceptance Criteria: Analyte Tailing Factor (Tf) ≤ 1.5; Retention time Relative Standard Deviation (RSD) ≤ 0.5%.

Sources

Reference Data & Comparative Studies

Validation

Comparative Fluorescence Quantum Yields of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Analogs: A Technical Guide

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Foundations The 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold—o...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Foundations

The 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold—often referred to as a pyridine-pyrazoline derivative—is a highly versatile Donor- π -Acceptor (D- π -A) chromophore. These analogs are widely utilized in the development of fluorescent chemosensors, bio-orthogonal labeling agents, and organic light-emitting diodes (OLEDs)[1][2].

Mechanistically, the fluorescence quantum yield ( ΦF​ ) of these analogs is governed by the delicate balance between Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) [3]. The pyrazoline ring acts as the primary fluorophore, while the adjacent pyridine ring functions as an electron-withdrawing receptor.

  • PET State (Fluorescence OFF): In neutral or basic environments, the lone pair of electrons on the pyridine nitrogen (or pendant amine groups) transfers to the excited state of the pyrazoline, quenching emission via non-radiative decay[3].

  • ICT State (Fluorescence ON): Upon protonation (low pH) or metal-ion coordination, the lone pair is locked. PET is blocked, and the molecule relaxes via radiative ICT, resulting in strong blue-green emission[2][3].

PET_Mechanism A Pyridine-Pyrazoline (Neutral State) B Excited State (S1) A->B UV Excitation D Protonated / Metal-Bound (PET Blocked) A->D H+ or Mn+ Binding C PET Active (Fluorescence Quenched) B->C Electron Transfer E Radiative Decay (High Quantum Yield) B->E ICT Dominates D->B UV Excitation

Fig 1. PET and ICT mechanisms governing the fluorescence states of pyridine-pyrazoline analogs.

Comparative Quantum Yield Analysis

The ΦF​ of pyridine-pyrazoline analogs is highly tunable. It is dictated by solvent polarity, substituent electronics, and coordination chemistry. Below is an objective comparison of various analogs and their photophysical performance.

Table 1: Substituent and Structural Effects on ΦF​

The addition of electron-withdrawing groups (EWGs) or integration into organometallic frameworks drastically alters emission efficiency.

Analog / ModificationSolvent ΦF​ Mechanistic CausalityRef
Unsubstituted Pyrazolinopiperidines Toluene / THF0.35 – 0.40Standard ICT stabilization in non-polar media.[4]
2-CF 3​ Substituted Analog Acetonitrile0.02Strong EWG induces excessive charge transfer, increasing non-radiative decay.[4]
PTPB (Trimethoxyphenyl Analog) DMF / Water~0.04 – 0.15Specific solvent interactions and hydrogen bonding quench the excited state.[2][5]
Cu(I) Pyrazol-3-yl pyridine Complex Solid State0.71 – 0.91Metal-to-Ligand Charge Transfer (MLCT) triggers Thermally Activated Delayed Fluorescence (TADF).[6]
Table 2: Environmental Responsiveness (Sensors)

Because the pyridine nitrogen acts as a binding site, these analogs are exceptional "Off-On-Off" logic gates and chemosensors.

Environmental TriggerObserved ΦF​ Photophysical ResponseRef
Basic/Neutral pH (> 7.0) < 0.01OFF: PET from the unprotonated nitrogen quenches the pyrazoline core.[3]
Acidic pH (~ 3.0) 0.54ON: Protonation blocks PET; radiative ICT dominates.[3]
Fe 3+ Addition (to PTPB) QuenchedOFF: Ligand-to-Metal Charge Transfer (LMCT) induces rapid non-radiative relaxation.[2]

Methodological Framework: Self-Validating Protocol for ΦF​

The Causality of the Gradient Method

Single-point quantum yield calculations are highly susceptible to inner-filter effects (self-absorption) and aggregation-induced quenching. By plotting the integrated fluorescence intensity against absorbance across a dilution series, the linearity of the gradient serves as a self-validating system . A strictly linear plot ( R2>0.99 ) proves that the photophysics are independent of concentration artifacts.

Protocol S1 1. Prepare Solutions (Absorbance < 0.1 OD) S2 2. Acquire Spectra (Absorbance & Emission) S1->S2 S3 3. Plot Integrated Area vs. Absorbance S2->S3 S4 4. Extract Gradients (Grad_x, Grad_std) S3->S4 S5 5. Apply Correction Refractive Index (η) S4->S5 S6 6. Calculate Relative ΦF (Gradient Method) S5->S6

Fig 2. Self-validating experimental workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol
  • Standard Selection: Select a reference fluorophore with a known ΦF​ and an absorption profile that overlaps with the pyrazoline analog. Quinine sulfate ( ΦF​=0.546 in 0.5 M H 2​ SO 4​ ) or DAPI are standard choices for blue/green-emitting pyrazolines[1][7].

  • Sample Preparation: Prepare a stock solution of the analog in the desired solvent (e.g., DMSO or Methanol). Create 5 serial dilutions.

  • Absorbance Control (Critical Step): Measure the UV-Vis absorbance of all 5 dilutions. Ensure the optical density (OD) at the excitation wavelength is strictly ≤0.1 .

    • Causality: Exceeding 0.1 OD causes the primary inner-filter effect, where the sample absorbs the excitation light before it penetrates the cuvette, artificially deflating emission intensity.

  • Spectral Acquisition: Record the fluorescence emission spectra for all dilutions using the exact same excitation wavelength and slit widths. Integrate the total area under the emission curve for each.

  • Gradient Extraction: Plot the Integrated Fluorescence Area (y-axis) vs. Absorbance (x-axis). Extract the gradient (slope) for both the sample ( Gradx​ ) and the standard ( Gradstd​ ). Verify that R2>0.99 .

  • Mathematical Correction: Calculate the relative quantum yield using the following equation:

    Φx​=Φstd​×(Gradstd​Gradx​​)×(ηstd2​ηx2​​)
    • Causality: The refractive index ( η ) correction is mandatory when the sample and standard are in different solvents. Solvent polarizability alters the speed of light within the medium, directly impacting the radiative decay rate and the spatial distribution of emitted photons.

References

  • The Quest for the Right Trade‐Off for an Efficient Photoclick Monitoring Reaction d-nb.info
  • Fluorescence lifetime decay profiles of pyrazolinopiperidines dissolved...
  • Multistep Synthesis and Photophysical Investigation of Novel Pyrazoline, a Heterocyclic D-π-a Chromophore (PTPB) as a Fluorescent Chemosensor for the Detection of Fe3+ Metal Ion Taylor & Francis
  • Bright bluish-green emitting Cu(i) complexes exhibiting efficient thermally activated delayed fluorescence Dalton Transactions (RSC Publishing)
  • 1,3,5-Triarylpyrazolines — pH-driven off-on-off molecular logic devices based on a “receptor1-fluorophore-spacer-receptor2” format with internal charge transfer (ICT) and photoinduced electron transfer (PET)
  • Complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline Derivatives with Polyvalent Metal Ions French-Ukrainian Journal of Chemistry

Sources

Comparative

Reproducibility validation of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine synthesis pathways

Title: Reproducibility Validation of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Synthesis Pathways: A Comparative Guide Introduction 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine, a core pyrazoline derivative, is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility Validation of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Synthesis Pathways: A Comparative Guide

Introduction 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine, a core pyrazoline derivative, is a highly valued scaffold in medicinal chemistry and materials science, known for its diverse biological activities and distinctive photophysical properties [1]. However, synthesizing this electron-rich nitrogen heterocycle with high reproducibility, purity, and yield presents a persistent challenge. Traditional synthetic routes often suffer from prolonged reaction times, thermal degradation, and inconsistent yields. This guide provides an objective, data-driven comparison of conventional and modern green-chemistry synthesis pathways, equipping researchers with self-validating protocols to ensure absolute reproducibility.

Mechanistic Overview: The Two-Step Assembly The synthesis of 2-(pyrazolin-3-yl)pyridine derivatives universally relies on a two-step cascade [2]:

  • Claisen-Schmidt Condensation: 2-acetylpyridine is reacted with an aromatic aldehyde under basic conditions (e.g., NaOH or KOH in ethanol) to form an α,β-unsaturated ketone (chalcone) intermediate. The base abstracts an alpha-proton from 2-acetylpyridine, forming a reactive enolate that attacks the aldehyde carbonyl.

  • Cyclocondensation: The chalcone undergoes a Michael-type addition followed by cyclization with hydrazine hydrate (or substituted hydrazines) to form the 2-pyrazoline ring.

SynthesisPathway A 2-Acetylpyridine C Chalcone Intermediate (α,β-unsaturated ketone) A->C Base (NaOH/KOH) Claisen-Schmidt B Aromatic Aldehyde B->C E 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (Target Pyrazoline) C->E Cyclization (Heat / Microwave) D Hydrazine Hydrate D->E

Figure 1: Two-step synthesis pathway of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine via chalcone.

Comparative Analysis of Synthesis Modalities

To establish the most reproducible pathway, we must analyze the causality behind the performance of different energy delivery methods.

  • Conventional Heating (Reflux): Historically, the cyclization of chalcones with hydrazine is performed by refluxing in ethanol or glacial acetic acid for 4 to 12 hours [3]. The reliance on convective heat transfer creates temperature gradients within the reaction vessel. This uneven heating often leads to localized superheating at the flask walls, promoting side reactions (e.g., oxidation of the pyrazoline to a pyrazole) and limiting product yields to typically <70% [4].

  • Microwave-Assisted Synthesis (MAM): Microwave irradiation fundamentally alters the reaction kinetics through dipolar polarization and ionic conduction. Instead of heating the vessel, microwaves directly couple with the polar molecules (ethanol, hydrazine, and the chalcone), causing rapid, uniform internal heating [5]. This localized superheating at the molecular level drastically reduces the activation energy barrier, accelerating the reaction from hours to mere minutes (typically 2–15 minutes) while suppressing thermal degradation, thereby pushing yields above 85% [6].

  • Ultrasonic Irradiation (Sonochemistry): Ultrasound relies on acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the liquid. This generates extreme localized temperatures and pressures, facilitating the cyclization at lower macroscopic temperatures (25–45 °C) [4]. While highly reproducible and green, it generally requires longer reaction times than MAM.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary synthesis modalities based on consolidated literature data and high-throughput Design of Experiments (DoE) optimizations [7].

Synthesis ModalityEnergy SourceAvg. Reaction TimeTemp (°C)Avg. Yield (%)Reproducibility ScoreEnvironmental Impact
Conventional Reflux Convective (Oil Bath)4 – 12 hours78 – 11855 – 70%ModerateHigh solvent/energy use
Ultrasonic Irradiation Acoustic Cavitation25 – 150 mins25 – 4575 – 85%HighLow energy, mild conditions
Microwave-Assisted Dipolar Polarization2 – 15 mins80 – 120*85 – 95%Very HighExcellent atom economy

*Internal pressurized vessel temperature.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. The following methodologies incorporate critical quality control (QC) checkpoints to guarantee reproducibility.

ValidationWorkflow Step1 Parallel Synthesis Setup (Conventional vs. Microwave) Step2 In-Process Monitoring (TLC & LC-MS Tracking) Step1->Step2 Real-time sampling Step3 Isolation & Quenching (Ice-water precipitation) Step2->Step3 Disappearance of chalcone Step4 Purification (Recrystallization from EtOH) Step3->Step4 Crude solid isolation Step5 Structural Validation (1H-NMR, 13C-NMR, HRMS) Step4->Step5 >98% HPLC Purity

Figure 2: Self-validating workflow for synthesizing and verifying pyrazoline derivatives.

Protocol A: Microwave-Assisted Synthesis (Recommended for High Reproducibility) Causality Note: Conducting this reaction in a sealed microwave reactor prevents the volatilization of hydrazine hydrate, maintaining precise stoichiometric ratios and ensuring run-to-run consistency.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stirrer, dissolve 1.0 mmol of the pre-synthesized 1-(pyridin-2-yl)-3-arylprop-2-en-1-one (chalcone intermediate) in 3.0 mL of absolute ethanol.

  • Reagent Addition: Add 3.0 equivalents (3.0 mmol) of hydrazine hydrate (80% aqueous solution). Validation Checkpoint: The excess hydrazine drives the equilibrium forward and compensates for any minor thermal decomposition [7].

  • Catalysis (Optional but recommended): Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 400 W power, dynamic heating mode) at 90 °C for 5 minutes.

  • In-Process Monitoring: Cool the vial and sample 5 µL for Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. Validation Checkpoint: The reaction is strictly deemed complete only when the UV-active chalcone spot (typically Rf ~0.6) completely disappears, replaced by the highly fluorescent pyrazoline spot (Rf ~0.4).

  • Isolation: Pour the mixture into 20 mL of crushed ice-water. Stir vigorously for 15 minutes. Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Conventional Heating (For Baseline Comparison)

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the chalcone in 15 mL of absolute ethanol.

  • Reagent Addition: Add 3.0 mmol of hydrazine hydrate and 0.5 mL of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 85 °C for 6 to 8 hours.

  • Monitoring & Isolation: Perform TLC checks every 2 hours. Once the chalcone is consumed (or no further progress is observed), cool to room temperature, pour into ice water, filter, and recrystallize. Causality Note: Extended heating often results in a darker crude product due to oxidative side reactions, necessitating more rigorous purification and lowering the final yield [5].

Conclusion For the synthesis of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine derivatives, microwave-assisted synthesis fundamentally outperforms conventional reflux methods. By shifting from convective heating to dipolar polarization, researchers can eliminate thermal gradients, reduce reaction times by over 95%, and secure highly reproducible yields exceeding 85%. Incorporating strict in-process monitoring (TLC/LC-MS) ensures that the protocols remain self-validating, establishing a robust foundation for downstream drug development and materials screening.

References

  • Review on Synthesis of Bioactive Pyrazoline Derivatives. e-journals.in.

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. arabjchem.org.

  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. researchgate.net.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. nih.gov.

  • Microwave Solvent-free Synthesis of Some Bioactive 3-(2,5-Dimethylfuran-3-yl)-pyrazoline Derivatives and Their Antimicrobial Activity. orientjchem.org.

  • A highly efficient, simple, and ecofriendly microwave-induced synthesis of indolyl chalcones and pyrazolines. tandfonline.com.

  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. rsc.org.

Safety & Regulatory Compliance

Safety

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine As drug development and synthetic chemistry advance, the handling of specialized nitrogen-rich heterocycles like 2-(4,5-Dihydro-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine

As drug development and synthetic chemistry advance, the handling of specialized nitrogen-rich heterocycles like 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (CAS: 87748-30-9) requires rigorous, scientifically grounded operational protocols. Because this compound features both a pyridine ring and a pyrazoline moiety, its disposal cannot be treated as standard organic waste. Improper disposal risks the release of highly toxic nitrogen oxides (NOx) and poses severe aquatic toxicity hazards[1][2].

This guide provides researchers, EHS (Environmental Health and Safety) professionals, and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this compound.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical causality behind the compound's behavior. 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is a densely nitrogenous molecule (C8H9N3)[1]. When subjected to uncontrolled combustion or mixed with incompatible chemicals (such as strong oxidizers), the nitrogen atoms in the pyridine and pyrazoline rings rapidly oxidize, generating dangerous NOx gases[2][3].

Table 1: Physicochemical & Hazard Summary

Property / HazardData / ClassificationOperational Implication
CAS Number 87748-30-9[4][5]Essential for manifest tracking and EHS compliance.
Molecular Formula C8H9N3[1]High nitrogen content dictates specialized incineration[2].
Molecular Weight 147.18 g/mol [1]Used to calculate stoichiometric oxygen demand for destruction.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[6]Requires full PPE (nitrile gloves, goggles, fume hood) during handling.
Incompatibilities Strong oxidizing agents, strong acids[3]Must be strictly segregated from nitrate/peroxide waste streams.

Operational Workflow: Waste Segregation & Disposal

The core philosophy of disposing of pyridine derivatives is containment followed by high-temperature thermal destruction . Discharging this chemical into the municipal sewer system or standard solid waste is strictly prohibited under EPA and international RCRA guidelines[3].

Protocol A: Routine Waste Segregation and Packaging

This protocol ensures that the chemical is stabilized for transport to a licensed destruction facility.

  • Segregation: Designate a specific, chemically compatible waste container (e.g., high-density polyethylene, HDPE) exclusively for "Non-Halogenated Nitrogenous Organic Waste." Do not mix with halogenated solvents, as this complicates the incineration process and risks dioxin formation.

  • Verification of Compatibility: Ensure no strong oxidizers (e.g., hydrogen peroxide, nitric acid) or heavy metal catalysts are present in the same waste stream[3]. Mixing pyridine derivatives with oxidizers can lead to exothermic, potentially explosive reactions.

  • Labeling: Affix a compliant hazardous waste label. The label must explicitly state: "Hazardous Waste: 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine (Toxic, Irritant)" along with the accumulation start date[3].

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and ignition sources.

  • Manifesting: Transfer the waste to a licensed hazardous waste contractor. Specify that the waste requires incineration with NOx scrubbing .

Protocol B: Ultimate Destruction (Incineration)

Why incineration? Biological wastewater treatment is highly inefficient for complex synthetic heterocycles, which can poison the aerobic bacteria used in standard water treatment[7].

  • High-Temperature Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator[3].

  • Thermal Parameters: The incineration must occur at temperatures between 900°C and 1100°C with 100%–200% excess air[2]. This ensures the complete cleavage of the stable pyridine aromatic ring.

  • Flue Gas Desulfurization/Scrubbing: Because the combustion of C8H9N3 yields nitrogen oxides (NO and NO2), the incinerator must be equipped with a selective catalytic reduction (SCR) system or a wet scrubber to neutralize the NOx into harmless N2 gas and water before atmospheric release[2][8].

Emergency Spill Response Protocol

In the event of a localized spill within the laboratory, immediate containment is required to prevent vapor inhalation and surface contamination.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Maximize local exhaust ventilation (e.g., open sash of adjacent fume hoods)[3].

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloved), safety goggles, and a lab coat. For large spills, a half-face respirator with an organic vapor cartridge is required.

  • Containment: Surround the spill with an inert absorbent material such as dry sand, earth, or vermiculite[3]. Do not use combustible materials like sawdust.

  • Absorption & Collection: Gently sweep the absorbed mixture using non-sparking tools to avoid static discharge. Place the material into a sealable, rigid container[3].

  • Decontamination: Wash the spill surface with a mild detergent and water solution. Collect the rinsate as hazardous wastewater; do not let it enter the floor drains[3][9].

Process Visualization

The following diagram maps the self-validating logical workflow for the disposal of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine, from generation to safe environmental release.

G Start Waste Generation: 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Segregation Segregation: Non-Halogenated Nitrogenous Waste Start->Segregation Check Compatibility Check: Ensure No Oxidizers/Acids Segregation->Check Storage Temporary Storage: Sealed, Labeled Container (RCRA) Check->Storage Transport Transport: Licensed Hazmat Contractor Storage->Transport Incineration Destruction: High-Temp Incineration (900-1100°C) Transport->Incineration Scrubber Emission Control: NOx Scrubber / SCR System Incineration->Scrubber Flue Gas (NOx, CO2) End Safe Environmental Release (N2, CO2, H2O) Scrubber->End

Figure 1: End-to-end chemical waste segregation and thermal destruction workflow.

References

  • National Center for Biotechnology Information (NIH). "Pyrazolin-3-yl pyridine | C8H9N3 | CID 167713493 - PubChem." PubChem Database. Available at:[Link][1]

  • NextSDS. "4-(5-methyl-1H-pyrazol-3-yl)pyridine — Chemical Substance Information (Related Substances: CAS 87748-30-9)." NextSDS Substance Database. Available at: [Link][4][5][6]

  • ResearchGate. "Near-critical and Supercritical Water and Their Applications for Biorefineries (Incineration parameters for nitrogenous waste)." ResearchGate. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). "Wastewater Treatment for Flue Gas Desulfurization (FGD) at Electric Power Plants." EPA Guidelines. Available at: [Link][8]

Sources

Handling

Personal protective equipment for handling 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine

Handling 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine requires a rigorous, scientifically grounded approach to laboratory safety. As a synthetic intermediate featuring both a lipophilic pyridine scaffold and a biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine requires a rigorous, scientifically grounded approach to laboratory safety. As a synthetic intermediate featuring both a lipophilic pyridine scaffold and a biologically active pyrazoline moiety, this compound presents unique occupational hazards. The pyridine ring acts as a highly efficient transdermal permeation enhancer, meaning that accidental skin exposure can lead to rapid systemic absorption of the pyrazoline derivative, which is a known respiratory, ocular, and dermal irritant .

To ensure operational safety and build a self-validating culture of laboratory excellence, this guide outlines the exact causality behind our Personal Protective Equipment (PPE) choices, quantitative hazard data, and step-by-step methodologies for handling and disposal.

Quantitative Hazard Data & PPE Specifications

A common, yet highly dangerous, misconception in chemical handling is the universal reliance on thin-mil nitrile gloves. While adequate for general aqueous work, nitrile provides near-zero protection against pyridine derivatives. Quantitative permeation testing demonstrates that standard 4-mil nitrile gloves experience chemical breakthrough in under 10 minutes when exposed to pyridine scaffolds . Therefore, specific barrier materials must be utilized.

Table 1: Physicochemical Hazard Parameters & PPE Specifications

Hazard Parameter / PPE ComponentSpecification / Quantitative DataScientific Rationale & Causality
Glove Material (Primary) Butyl Rubber (≥0.7 mm thickness)Pyridine derivatives rapidly permeate nitrile (<10 min breakthrough). Butyl rubber provides >240 min breakthrough resistance, preventing systemic transdermal absorption .
Glove Material (Secondary) Nitrile (for dry powder only)Acceptable only if handling dry, non-dissolved powder. Must be used as an inner glove (double-gloving) and changed immediately upon suspected contamination.
Eye Protection EN 166 / ANSI Z87.1 GogglesPyrazoline derivatives pose severe ocular irritation risks. Tightly fitting side-shields prevent aerosolized dust and solvent splashes from reaching the mucosa .
Respiratory Protection N95 / P100 Particulate MaskRequired if handling powders outside a controlled airflow environment to prevent inhalation of irritating pyrazoline dust.
Ventilation (Fume Hood) 80–100 fpm face velocityEnsures capture of volatile organic solvents used to dissolve the compound and prevents micro-dust escape during weighing.

Operational Workflow & Handling Protocol

To mitigate exposure risks, every interaction with 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine must follow a closed-system philosophy. The following DOT diagram illustrates the logical workflow for handling this chemical, ensuring that risk assessment precedes physical interaction.

HandlingWorkflow Start Pre-Task Risk Assessment & PPE Donning Hood Fume Hood Verification (Face Velocity 80-100 fpm) Start->Hood Weigh Weighing & Transfer (Anti-static, Closed System) Hood->Weigh React Reaction Execution (Inert Atmosphere) Weigh->React Spill Spill or Exposure Detected? React->Spill Emergency Emergency Response (Evacuate, Wash, Medical) Spill->Emergency Yes Clean Standard Cleanup & Decontamination Spill->Clean No Dispose Hazardous Waste Disposal Protocol Emergency->Dispose Clean->Dispose

Workflow for the safe handling, reaction execution, and exposure response of pyrazoline derivatives.

Methodology 1: Safe Weighing and Transfer

Because 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is often handled as a dry powder, static electricity can cause the compound to aerosolize, bypassing standard containment.

  • Preparation & Verification: Verify the fume hood face velocity is between 80-100 fpm. Don heavy-duty Butyl rubber gloves over standard nitrile inner gloves.

  • Static Mitigation: Wipe the analytical balance floor and metal spatulas with a grounded anti-static cloth. This disrupts the electrostatic charge that causes pyrazoline powders to "jump" and aerosolize.

  • Closed-System Weighing: Tare a sealable glass vial on the balance. Transfer the required mass of the chemical directly into the vial inside the fume hood.

  • Sealing: Cap the vial tightly before removing it from the balance area. Never transport unsealed pyrazoline derivatives across the laboratory.

  • Decontamination: Wipe down the balance and spatulas with an appropriate solvent (e.g., isopropanol), disposing of the contaminated wipes immediately into a solid hazardous waste container.

Emergency Response & Spill Containment

If a spill occurs, the primary objective is to prevent aerosolization (if solid) or transdermal exposure (if dissolved in solvent).

Methodology 2: Spill Containment and Decontamination
  • Assessment & Evacuation: If the spill involves a solution of the compound in a highly volatile or toxic solvent, immediately evacuate the immediate area and allow the fume hood to clear the vapors.

  • PPE Verification: Ensure heavy-duty Butyl rubber gloves, a chemical-resistant apron, and safety goggles are actively worn before approaching the spill .

  • Containment (Solid Powders): Do not sweep dry powder, as this generates inhalable dust. Gently cover the powder with damp paper towels (using water or a low-volatility solvent) to suppress dust, then carefully scoop the wet mass into a hazardous waste container.

  • Containment (Liquid Solutions): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Final Decontamination: Wash the spill surface with a strong detergent and water, followed by an ethanol wipe-down to remove any residual lipophilic traces.

Waste Management & Disposal Plan

Pyrazoline and pyridine derivatives must never be disposed of via aqueous waste streams due to their high aquatic toxicity and environmental persistence.

  • Segregation: Collect all 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine waste (solid powder, contaminated wipes, and solvent mixtures) in dedicated, chemically compatible high-density polyethylene (HDPE) containers.

  • Labeling: Clearly label the container with: "Hazardous Organic Waste: Contains Pyridine/Pyrazoline Derivatives (Toxic/Irritant)."

  • Storage: Store waste containers in a secondary containment tray within a ventilated flammable storage cabinet until pickup.

  • Destruction: Transfer to a licensed hazardous waste contractor for high-temperature incineration. Thermal destruction (>1000°C) is required to effectively cleave and neutralize the nitrogenous heterocyclic rings, preventing environmental contamination.

References

  • Duke University Occupational & Environmental Safety Office. "Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report." Available at: [Link]

  • PIP Global. "Assurance®: 20 Mil Butyl Rubber Glove with Smooth Grip Breakthrough Times." Available at: [Link]

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